molecular formula C9H10O B12310649 4'-Methylacetophenone-d3

4'-Methylacetophenone-d3

Cat. No.: B12310649
M. Wt: 137.19 g/mol
InChI Key: GNKZMNRKLCTJAY-FIBGUPNXSA-N
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Description

4'-Methylacetophenone-d3 is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 137.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10O

Molecular Weight

137.19 g/mol

IUPAC Name

1-[4-(trideuteriomethyl)phenyl]ethanone

InChI

InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3/i1D3

InChI Key

GNKZMNRKLCTJAY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4'-Methylacetophenone-d3: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4'-Methylacetophenone-d3, a deuterated analog of 4'-Methylacetophenone. Due to the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated counterpart as a close proxy for physical and spectral properties, a common practice in the scientific community.

Chemical Structure and Identification

This compound is an isotopically labeled form of 4'-Methylacetophenone where the three hydrogen atoms of the methyl group attached to the phenyl ring are replaced with deuterium atoms. This labeling is particularly useful in metabolic studies, as a tracer, or as an internal standard in mass spectrometry-based analyses.

DOT Diagram of this compound Structure:

G Chemical Structure of this compound cluster_phenyl cluster_substituents C1 C C2 C C1->C2 CO C C1->CO C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 CD3 C C4->CD3 C6 C C5->C6 C6->C1 D1 D D2 D D3 D CD3->D1 CD3->D2 CD3->D3 O O CO->O CH3 CH₃ CO->CH3

Caption: Chemical structure of 1-[4-(trideuteriomethyl)phenyl]ethanone.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its non-deuterated analog.

Table 1: Properties of this compound
PropertyValueSource
IUPAC Name 1-[4-(trideuteriomethyl)phenyl]ethanonePubChem[1]
Molecular Formula C₉H₇D₃OPubChem[1]
Molecular Weight 137.19 g/mol PubChem[1]
InChI Key GNKZMNRKLCTJAY-FIBGUPNXSA-NPubChem[1]
SMILES [2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)CPubChem[1]
Table 2: Properties of 4'-Methylacetophenone (Non-deuterated)
PropertyValueSource
CAS Number 122-00-9Sigma-Aldrich[2]
Molecular Formula C₉H₁₀OSigma-Aldrich[2]
Molecular Weight 134.18 g/mol Sigma-Aldrich[2]
Appearance Colorless crystals or liquidChemicalBook[3], M-Chem Express[4]
Melting Point 22-24 °CSigma-Aldrich[2]
Boiling Point 226 °CSigma-Aldrich[2]
Density 1.005 g/mL at 25 °CSigma-Aldrich[2]
Refractive Index (n20/D) 1.533Sigma-Aldrich[2]
Solubility Insoluble in water; soluble in organic solvents

Spectroscopic Data (for 4'-Methylacetophenone)

The following data for the non-deuterated compound can be used as a reference for interpreting the spectra of the deuterated analog. The primary difference in the 1H NMR spectrum of this compound would be the absence of the singlet corresponding to the tolyl-methyl protons. In the mass spectrum, the molecular ion peak would be shifted by +3 m/z units.

Table 3: NMR and Mass Spectrometry Data of 4'-Methylacetophenone
Data TypeKey Features
¹H NMR (CDCl₃) δ ~7.85 (d, 2H, Ar-H), δ ~7.25 (d, 2H, Ar-H), δ ~2.55 (s, 3H, COCH₃), δ ~2.40 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃) δ ~198.0 (C=O), δ ~143.9, ~134.7, ~129.2, ~128.4 (Ar-C), δ ~26.5 (COCH₃), δ ~21.6 (Ar-CH₃)
Mass Spectrum (EI) m/z 134 (M+), 119, 91, 65, 43

Experimental Protocols: Synthesis of 4'-Methylacetophenone

Friedel-Crafts Acylation of Toluene

This is a common method for the synthesis of aryl ketones.[5]

Reaction:

Toluene + Acetyl Chloride/Acetic Anhydride --(Lewis Acid)--> 4'-Methylacetophenone

Experimental Workflow:

G Friedel-Crafts Acylation Workflow start Start reactants Mix Toluene and Acetyl Chloride in a solvent start->reactants catalyst Cool the mixture and add Lewis Acid (e.g., AlCl₃) reactants->catalyst reaction Stir at controlled temperature catalyst->reaction quench Quench the reaction with ice/water reaction->quench extract Extract with an organic solvent quench->extract wash Wash the organic layer extract->wash dry Dry over anhydrous salt wash->dry distill Purify by distillation dry->distill end End distill->end

Caption: Generalized workflow for Friedel-Crafts acylation.

Detailed Methodology:

  • A solution of toluene and acetyl chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene) is prepared in a reaction vessel equipped with a stirrer and a cooling bath.

  • The mixture is cooled to a low temperature (typically 0-5 °C).

  • A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise while maintaining the low temperature.

  • The reaction mixture is stirred for a specified period until the reaction is complete (monitored by techniques like TLC or GC).

  • The reaction is quenched by carefully pouring the mixture onto crushed ice or into cold water.

  • The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed sequentially with water, a dilute base solution (e.g., NaHCO₃), and brine.

  • The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 4'-methylacetophenone.

Oxidation of 4-Ethyltoluene

An alternative method involves the oxidation of the ethyl group of 4-ethyltoluene.[5]

Reaction:

4-Ethyltoluene --(Oxidizing Agent)--> 4'-Methylacetophenone

Experimental Workflow:

G Oxidation of 4-Ethyltoluene Workflow start Start reactants Dissolve 4-Ethyltoluene in a suitable solvent start->reactants oxidant Add an oxidizing agent (e.g., KMnO₄, CrO₃) reactants->oxidant reaction Heat the mixture under reflux oxidant->reaction workup Work-up the reaction mixture reaction->workup purify Purify the product workup->purify end End purify->end

Caption: Generalized workflow for the oxidation of 4-ethyltoluene.

Detailed Methodology:

  • 4-Ethyltoluene is dissolved in an appropriate solvent (e.g., acetic acid, water).

  • A strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), is added to the solution.

  • The reaction mixture is heated under reflux for several hours until the starting material is consumed.

  • The reaction mixture is cooled, and the excess oxidizing agent is neutralized.

  • The product is extracted into an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The crude product is then purified, typically by distillation or chromatography.

Applications in Research and Development

4'-Methylacetophenone and its deuterated analog are valuable compounds in several scientific domains:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.[5]

  • Fragrance and Flavor Industry: The non-deuterated form is used for its floral and sweet aroma in perfumes and as a flavoring agent.[3]

  • Metabolic Studies: this compound can be used as a tracer to study the metabolic fate of the parent compound in biological systems.

  • Internal Standard: Due to its similar chemical properties to the non-deuterated form and its distinct mass, it is an excellent internal standard for quantitative analysis by mass spectrometry.

This guide provides a foundational understanding of the chemical properties and structure of this compound. For specific applications, researchers are encouraged to consult peer-reviewed literature and safety data sheets.

References

Technical Guide: 4'-Methylacetophenone-d3 in Advanced Analytical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Methylacetophenone-d3, a deuterated analog of 4'-Methylacetophenone. This document details its chemical properties, applications, and representative experimental protocols relevant to its primary use as an internal standard in analytical chemistry.

Core Compound Data

This compound is a stable isotope-labeled version of 4'-Methylacetophenone, where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analyses.

PropertyValue
Chemical Name 1-[4-(trideuteriomethyl)phenyl]ethanone
Synonyms 4'-Methyl-d3-acetophenone, 1-(4-(METHYL-D3)PHENYL)ETHAN-1-ONE
CAS Number 114379-92-9
Molecular Formula C₉H₇D₃O
Molecular Weight 137.19 g/mol
Unlabeled CAS Number 122-00-9
Unlabeled Mol. Weight 134.18 g/mol

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to correct for variability in sample preparation and matrix effects, thereby ensuring accurate and precise quantification.

While this compound itself is not biologically active in the traditional sense, its non-deuterated counterpart, 4'-Methylacetophenone, is a naturally occurring compound found in some foods and is used as a fragrance material. Studies on the non-deuterated form have explored its metabolic pathways and toxicological profile. Due to the kinetic isotope effect, deuterated compounds can sometimes exhibit altered metabolic profiles compared to their non-deuterated analogs, a principle that is leveraged in drug development to improve pharmacokinetic properties.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its specific use in validated analytical methods are often proprietary or described within specific, niche research publications that are not broadly available. However, this section provides representative protocols for the synthesis of the non-deuterated analog and a general procedure for the use of a deuterated internal standard in an LC-MS/MS workflow.

Representative Synthesis of 4'-Methylacetophenone (Non-Deuterated)

A common method for the synthesis of 4'-Methylacetophenone is the Friedel-Crafts acylation of toluene.

Materials:

  • Toluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM) as a solvent

  • Ice bath

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • Once the addition is complete, add toluene dropwise to the reaction mixture while maintaining the low temperature.

  • After the addition of toluene, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the reaction.

  • Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer and wash it sequentially with water, NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure 4'-Methylacetophenone.

Note: The synthesis of the deuterated analog would involve using a deuterated starting material, such as toluene-d3 on the methyl group, and following a similar acylation procedure.

General Protocol for Quantitative Analysis using a Deuterated Internal Standard by LC-MS/MS

This protocol outlines the general steps for quantifying an analyte in a biological matrix (e.g., plasma) using its deuterated analog as an internal standard.

Materials and Instrumentation:

  • Analyte of interest (e.g., 4'-Methylacetophenone)

  • Deuterated internal standard (IS) (e.g., this compound)

  • Biological matrix (e.g., blank plasma)

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS) with an appropriate ionization source (e.g., electrospray ionization - ESI)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Vortex mixer and centrifuge

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of the analyte and the deuterated IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of working standard solutions of the analyte at different concentrations for the calibration curve.

    • Prepare a working solution of the IS at a fixed concentration.

  • Sample Preparation (Protein Precipitation):

    • To a set of centrifuge tubes, add a small volume of the biological matrix (e.g., 100 µL of plasma).

    • Spike the matrix with the analyte working solutions to create calibration standards and quality control (QC) samples at various concentrations.

    • To each tube (including blanks, calibration standards, QCs, and unknown samples), add a fixed volume of the IS working solution.

    • Add three volumes of the cold protein precipitation solvent (e.g., 300 µL of acetonitrile).

    • Vortex the tubes for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to clean vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume of the supernatant onto the HPLC column.

    • Separate the analyte and IS from other matrix components using a suitable mobile phase gradient.

    • Detect the analyte and IS using the MS/MS detector operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the IS should be monitored.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their analyte/IS peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

G cluster_synthesis Representative Synthesis Workflow Toluene Toluene Friedel_Crafts_Acylation Friedel_Crafts_Acylation Toluene->Friedel_Crafts_Acylation Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Friedel_Crafts_Acylation AlCl3 AlCl3 AlCl3->Friedel_Crafts_Acylation Catalyst Crude_Product Crude_Product Friedel_Crafts_Acylation->Crude_Product Purification Purification Crude_Product->Purification 4_Methylacetophenone 4_Methylacetophenone Purification->4_Methylacetophenone

Caption: A simplified workflow for the synthesis of 4'-Methylacetophenone.

G cluster_workflow Quantitative Analysis Workflow using Deuterated Internal Standard Sample Sample Add_IS Spike with This compound (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MSMS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Collection->LC_MSMS_Analysis Data_Processing Data Processing and Quantification LC_MSMS_Analysis->Data_Processing

Caption: Workflow for sample preparation and analysis using an internal standard.

G cluster_pathway Conceptual Role of Internal Standard in Data Normalization Analyte Analyte (4'-Methylacetophenone) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection (Ionization) LC_Separation->MS_Detection Analyte_Signal Analyte Signal (Variable) MS_Detection->Analyte_Signal IS_Signal IS Signal (Variable) MS_Detection->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) = Stable & Accurate Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Logical relationship of an internal standard in analytical measurements.

An In-depth Technical Guide on the Synthesis and Isotopic Purity of 4'-Methylacetophenone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic purity, and analytical applications of 4'-Methylacetophenone-d3. This deuterated analog of 4'-methylacetophenone serves as a valuable internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays.

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the Friedel-Crafts acylation of toluene with a deuterated acetylating agent, such as acetyl-d3 chloride or acetic-d6 anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

A general reaction scheme is as follows:

The methyl group of toluene is an ortho-, para-director; however, due to steric hindrance, the para-substituted product, this compound, is the major product.[1][2]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established methods for the non-deuterated analog and is suitable for the synthesis of this compound.[3][4]

Materials:

  • Toluene

  • Acetyl-d3 chloride (or Acetic-d6 anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add acetyl-d3 chloride dissolved in anhydrous dichloromethane to the stirred suspension. Maintain the temperature below 5°C.

  • After the addition is complete, add toluene dropwise to the reaction mixture, again keeping the temperature below 5°C.

  • Once the toluene addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether.

  • Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

The following diagram illustrates the synthesis workflow:

G cluster_synthesis Synthesis Workflow Start Start ReactionSetup Reaction Setup: - Toluene - Acetyl-d3 Chloride - Anhydrous AlCl3 - Anhydrous CH2Cl2 Start->ReactionSetup 1. Prepare Reactants Acylation Friedel-Crafts Acylation (0°C to RT) ReactionSetup->Acylation 2. Initiate Reaction Quenching Reaction Quenching (Ice/HCl) Acylation->Quenching 3. Stop Reaction Extraction Workup & Extraction Quenching->Extraction 4. Isolate Crude Product Purification Purification (Vacuum Distillation or Column Chromatography) Extraction->Purification 5. Purify Product FinalProduct This compound Purification->FinalProduct 6. Obtain Pure Product

Caption: Synthesis workflow for this compound.

Isotopic Purity

The isotopic purity of this compound is a critical parameter, especially when it is used as an internal standard. It is typically determined by mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Isotopic Purity Data

ParameterValueAnalytical MethodReference
Isotopic Purity>98 atom % DMass SpectrometryCommercial Supplier

Application in Bioanalytical Methods

Deuterated compounds are ideal internal standards for quantitative LC-MS analysis because they have nearly identical physicochemical properties to the analyte but a different mass, allowing for accurate correction of matrix effects and variations in instrument response.[5] this compound can be used as an internal standard for the quantification of 4'-methylacetophenone in various biological matrices.

Experimental Workflow: Quantification of a Xenobiotic using a Deuterated Internal Standard

The following workflow describes a general procedure for the quantification of a target analyte in a biological sample (e.g., plasma) using this compound as an internal standard. This is a representative workflow for a bioanalytical method validation.[5]

G cluster_analysis Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, LLE, or SPE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (Analyte and IS signals) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant Result Analyte Concentration Quant->Result

Caption: Bioanalytical workflow using a deuterated internal standard.
Detailed Experimental Protocol: LC-MS/MS Analysis

This hypothetical protocol outlines the key steps for quantifying a target analyte, for which 4'-methylacetophenone is a relevant metabolite or biomarker, using this compound as an internal standard.

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of the analyte.

  • Prepare QC samples at low, medium, and high concentrations in the same biological matrix.

  • Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.

2. Sample Preparation:

  • To an aliquot of the plasma sample (standards, QCs, and unknown samples), add the internal standard solution.

  • Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of an additive like formic acid to improve ionization.

  • MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: Monitor at least one specific precursor-to-product ion transition for the analyte and one for this compound.

Table 2: Hypothetical LC-MS/MS Parameters

ParameterAnalyteThis compound (IS)
Precursor Ion (m/z)[M+H]⁺[M+H]⁺ of deuterated analog
Product Ion (m/z)Specific fragment ionSpecific fragment ion of deuterated analog
Collision Energy (eV)Optimized for analyteOptimized for IS
Retention Time (min)Dependent on LC conditionsSlightly earlier than analyte

4. Data Analysis and Quantification:

  • Integrate the peak areas of the analyte and the internal standard for all samples.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the decision-making process for selecting an appropriate internal standard, highlighting the advantages of a stable isotope-labeled internal standard.

G cluster_decision Internal Standard Selection Start Need for Internal Standard Choice Stable Isotope-Labeled Standard Available? Start->Choice SIL_IS Use Stable Isotope-Labeled IS (e.g., this compound) Choice->SIL_IS Yes Analog_IS Use Structural Analog IS Choice->Analog_IS No Advantages Advantages: - Co-elutes with analyte - Corrects for matrix effects - Similar extraction recovery - High accuracy and precision SIL_IS->Advantages Disadvantages Disadvantages: - Different retention time - May not fully compensate for matrix effects - Different extraction recovery Analog_IS->Disadvantages

Caption: Decision pathway for internal standard selection.

References

Technical Guide: Physical Characteristics of 4'-Methylacetophenone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physical characteristics of 4'-Methylacetophenone-d3. Given the limited availability of experimental data for the deuterated compound, this guide synthesizes information on the non-deuterated analogue (4'-Methylacetophenone) and establishes well-founded estimations for the properties of its deuterated form based on established principles of isotopic effects.

Core Physical and Chemical Data

This compound is the deuterated form of 4'-Methylacetophenone, with three deuterium atoms replacing the hydrogen atoms on the methyl group. This isotopic labeling is crucial for its use as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1]

Property4'-Methylacetophenone (Non-deuterated)This compound (Deuterated)Data Source/Justification
CAS Number 122-00-9114379-92-9[2][3]
Molecular Formula C₉H₁₀OC₉H₇D₃O[3]
Molecular Weight 134.18 g/mol 137.19 g/mol [3]
Melting Point 22-24 °CExpected to be slightly higher than the non-deuterated form. The replacement of hydrogen with the heavier deuterium isotope can lead to stronger intermolecular interactions, potentially increasing the melting point.[4][5]
Boiling Point 226 °CExpected to be very similar to the non-deuterated form. While the increased mass would suggest a higher boiling point, the subtle changes in intermolecular forces due to deuteration are generally considered to have a minimal effect on the boiling point of small molecules.
Density 1.005 g/mL at 25 °CExpected to be slightly higher than the non-deuterated form.The increase in molecular mass with a negligible change in molecular volume will result in a slightly higher density.
Appearance Colorless to light yellow liquidColorless to light yellow liquid[6]
Solubility Insoluble in water, soluble in organic solvents.Expected to have similar solubility to the non-deuterated form.Isotopic substitution is not expected to significantly alter solubility in common solvents.

Experimental Protocols

General Experimental Workflow for Chemical Characterization

G Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2H) Purification->NMR MS Mass Spectrometry Purification->MS GC Gas Chromatography Purification->GC IR Infrared Spectroscopy Purification->IR MP Melting Point Determination GC->MP BP Boiling Point Determination GC->BP Density Density Measurement GC->Density Solubility Solubility Assessment GC->Solubility

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

Signaling Pathways and Logical Relationships

4'-Methylacetophenone and its deuterated analogue are not typically involved in specific signaling pathways. Their primary utility in a research context is as a tool for analytical chemistry and drug metabolism studies. The logical relationship for its application is outlined below.

G cluster_application Application in Research cluster_analysis Analytical Techniques Compound This compound InternalStandard Internal Standard Compound->InternalStandard Tracer Metabolic Tracer Compound->Tracer Quantification Quantitative Analysis (e.g., LC-MS, GC-MS) InternalStandard->Quantification Metabolism Metabolism Studies Tracer->Metabolism

Caption: The role of this compound as a tool in analytical and metabolic research.

References

A Comprehensive Technical Guide to the Safe Handling of 4'-Methylacetophenone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling procedures for 4'-Methylacetophenone-d3. The information presented is primarily based on the safety data sheet (SDS) for the structurally analogous and more commonly used non-deuterated compound, 4'-Methylacetophenone (CAS No. 122-00-9), as the deuterated form is expected to have nearly identical chemical and toxicological properties. This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely.

GHS Hazard Identification and Classification

4'-Methylacetophenone is classified as a substance with acute oral toxicity and is known to cause skin irritation. It is also considered a combustible liquid.[1][2]

Table 1: GHS Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed[1][2][3][4][5]
Skin irritation2H315: Causes skin irritation[1][2][4]
Flammable liquids4H227: Combustible liquid[1]
Hazardous to the aquatic environment, acute hazard3H402: Harmful to aquatic life[1]

Signal Word: Warning[1][2][3]

Hazard Pictograms: [3]

  • GHS07: Exclamation Mark

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of 4'-Methylacetophenone

PropertyValue
Appearance Clear, colorless to pale yellow liquid[6]
Molecular Formula C9H10O[1][7][8]
Molecular Weight 134.18 g/mol [1][4][8]
Boiling Point 226 °C (lit.)[7][9]
Melting Point 22-24 °C (lit.)[7]
Flash Point 82 °C - closed cup
Density 1.005 g/mL at 25 °C (lit.)[9]
Solubility in water 0.37 g/L at 20 °C[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling the substance to determine the necessary PPE.

  • Eye/Face Protection: Wear chemical splash goggles or a face shield.[6][10]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[6][10]

  • Respiratory Protection: Use in a well-ventilated area. If inhalation of mists or vapors is likely, a NIOSH/MSHA approved respirator should be used.[6]

Handling Procedures
  • Wash hands thoroughly after handling.[1][6][10]

  • Avoid contact with eyes, skin, and clothing.[6]

  • Keep away from heat, sparks, and open flames.[1][6][10]

  • Use only in a well-ventilated area, such as a chemical fume hood.[6]

  • Do not eat, drink, or smoke when using this product.[1][3]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10]

  • Keep away from sources of ignition.[6][10]

  • Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[6][10][11]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[6]
Skin Contact Get medical aid if irritation develops or persists. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6]
Ingestion If swallowed, do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[6]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Remove all sources of ignition.[6][11]

  • Environmental Precautions: Should not be released into the environment.[11]

  • Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[6]

Experimental Workflow and Safety Procedures

The following diagrams illustrate a typical experimental workflow involving a liquid reagent like this compound and the logical flow of safety precautions.

G Experimental Workflow: Handling a Liquid Reagent A Preparation: - Conduct Risk Assessment - Don appropriate PPE B Reagent Handling: - Work in a fume hood - Measure required amount A->B C Reaction Setup: - Add reagent to reaction vessel - Monitor reaction B->C D Work-up & Purification: - Quench reaction - Extract and purify product C->D E Waste Disposal: - Segregate waste streams - Dispose according to regulations D->E F Decontamination: - Clean glassware and work area - Remove PPE E->F

Caption: A generalized workflow for a chemical synthesis experiment.

G Safety Precaution Logic Flow Start Start Handling This compound RiskAssessment Perform Risk Assessment Start->RiskAssessment SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->SelectPPE EngineeringControls Use Engineering Controls (Fume Hood) SelectPPE->EngineeringControls SafeHandling Follow Safe Handling Practices (Avoid contact, ignition sources) EngineeringControls->SafeHandling End End of Procedure SafeHandling->End

Caption: Logical progression of safety measures for handling the chemical.

References

Commercial Availability and Technical Applications of 4'-Methylacetophenone-d3: An In-depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4'-Methylacetophenone-d3 serves as a valuable tool, primarily utilized as an internal standard in quantitative bioanalytical studies. This deuterated analog of 4'-Methylacetophenone offers high precision in mass spectrometry-based assays due to its similar chemical and physical properties to the parent compound, with a distinct mass difference enabling accurate quantification.

This technical guide provides a comprehensive overview of the commercial availability of this compound, its technical specifications, and detailed experimental protocols for its application. A key focus is its role in the bioanalysis of compounds structurally related to 4'-Methylacetophenone, such as the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.

Commercial Availability and Specifications

This compound is commercially available from several specialized chemical suppliers. Researchers can source this stable isotope-labeled compound from vendors who provide analytical standards for research and development. The purity and isotopic enrichment of the compound are critical for its use as an internal standard and are typically provided by the supplier.

Below is a summary of typical product specifications for this compound and its non-deuterated analog.

PropertyThis compound4'-Methylacetophenone
Synonyms 1-(4-(methyl-d3)phenyl)ethan-1-one4-Acetyltoluene, Methyl p-tolyl ketone
CAS Number 114379-92-9122-00-9
Molecular Formula C₉H₇D₃OC₉H₁₀O
Molecular Weight 137.20 g/mol 134.18 g/mol
Typical Purity ≥98%≥95%
Isotopic Enrichment ≥99 atom % DNot Applicable
Physical Form Solid or liquidColorless to pale yellow liquid
Primary Application Internal standard for mass spectrometryFragrance, flavoring agent, pharmaceutical intermediate

Application in Bioanalysis: Quantification of Celecoxib and its Metabolites

A significant application for this compound lies in its potential use as an internal standard for the quantification of drugs that share structural similarities, such as Celecoxib. 4'-Methylacetophenone is a key intermediate in the synthesis of Celecoxib. The structural analogy makes the deuterated form an excellent choice for an internal standard in pharmacokinetic and metabolic studies of Celecoxib.

The metabolic pathway of Celecoxib often involves oxidation of the methyl group, a transformation that highlights the utility of a deuterated methyl group in the internal standard for tracking metabolic fate.

Experimental Protocol: Quantification of a 4'-Methylacetophenone Analog (e.g., Celecoxib) in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example and may require optimization for specific applications and instrumentation.

1. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Analyte (e.g., Celecoxib) reference standard

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a 50:50 methanol:water mixture.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.

3. Sample Preparation (Solid Phase Extraction):

  • To 100 µL of human plasma, add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Analyte (e.g., Celecoxib): Monitor the specific precursor > product ion transition.

    • This compound (IS): Monitor the transition of m/z 138.1 > 123.1 (or other appropriate fragment).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of the analyte in the plasma samples from the calibration curve.

Signaling Pathway Context: COX-2 and Prostaglandin Synthesis

As 4'-Methylacetophenone is a precursor to Celecoxib, a selective COX-2 inhibitor, its analytical relevance is closely tied to the inflammatory signaling pathway involving cyclooxygenase-2 (COX-2).[1] COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[4]

Understanding this pathway is crucial for researchers in drug development targeting inflammation.

COX2_Signaling_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib (4'-Methylacetophenone derivative) Celecoxib->COX2 Inhibition

COX-2 signaling pathway and the inhibitory action of Celecoxib.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of a target analyte using this compound as an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation or SPE Spike_IS->Protein_Precipitation Extraction Extraction & Reconstitution Protein_Precipitation->Extraction LC_Separation UPLC/HPLC Separation (C18 Column) Extraction->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration_Curve Calibration Curve (Analyte/IS Ratio) Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Workflow for analyte quantification using a deuterated internal standard.

References

Spectroscopic Analysis of 4'-Methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Methylacetophenone, a key aromatic ketone. Due to the limited availability of public data for its deuterated isotopologue, 4'-Methylacetophenone-d3, this document focuses on the readily available data for the non-deuterated compound. A dedicated section at the end of this guide will discuss the theoretical and expected spectroscopic differences arising from the introduction of three deuterium atoms, most commonly on the acetyl methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR spectral data for 4'-Methylacetophenone.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for 4'-Methylacetophenone

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-2', H-6'7.86Doublet8.5
H-3', H-5'7.25Doublet8.0
-COCH₃2.57Singlet-
Ar-CH₃2.41Singlet-

Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from multiple consistent database entries.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for 4'-Methylacetophenone

Carbon AtomChemical Shift (δ) ppm
C=O198.0
C-4'143.9
C-1'134.7
C-3', C-5'129.2
C-2', C-6'28.4
-COCH₃26.5
Ar-CH₃21.6

Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from multiple consistent database entries.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for 4'-Methylacetophenone are presented below.

Table 3: Key IR Absorptions for 4'-Methylacetophenone

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch (Aryl ketone)~1685Strong
C-H Stretch (Aromatic)~3030Medium
C-H Stretch (Aliphatic)~2920Medium
C=C Stretch (Aromatic)~1605, 1575Medium-Strong
C-H Bend (Aromatic, p-disubstituted)~815Strong

Sample preparation: Neat (liquid) or KBr pellet. Data is a representative compilation from various spectral databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Key Mass Spectral Data for 4'-Methylacetophenone

m/zRelative Intensity (%)Proposed Fragment
13440[M]⁺ (Molecular Ion)
119100[M - CH₃]⁺
9135[C₇H₇]⁺ (Tropylium ion)
6515[C₅H₅]⁺
4320[CH₃CO]⁺

Ionization method: Electron Ionization (EI). Data is a representative compilation from various spectral databases.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of 4'-Methylacetophenone in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹³C NMR, a greater number of scans may be required to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation (Neat): Place a drop of liquid 4'-Methylacetophenone between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Sample Preparation (KBr Pellet): Grind a small amount of solid 4'-Methylacetophenone (if in solid form) with dry KBr powder and press into a thin, transparent pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of 4'-Methylacetophenone into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.

  • Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate the mass spectrum.

Spectroscopic Data Acquisition and Analysis Workflow

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample 4'-Methylacetophenone Dissolution Dissolution in Deuterated Solvent (NMR) or as Neat/Pellet (IR) Sample->Dissolution MS Mass Spectrometer Sample->MS MS Sample NMR NMR Spectrometer Dissolution->NMR NMR Sample IR IR Spectrometer Dissolution->IR IR Sample NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for obtaining and analyzing spectroscopic data.

Theoretical Spectroscopic Data for this compound

The introduction of three deuterium atoms, presumably on the acetyl methyl group (-COCD₃), would lead to the following predictable changes in the spectroscopic data.

NMR Spectroscopy
  • ¹H NMR: The singlet corresponding to the acetyl methyl protons at ~2.57 ppm would be absent or significantly reduced in intensity, depending on the isotopic purity.

  • ¹³C NMR: The signal for the acetyl methyl carbon at ~26.5 ppm would exhibit a multiplet splitting pattern due to coupling with deuterium (a spin-1 nucleus), and its chemical shift might be slightly altered.

Infrared Spectroscopy

The C-H stretching and bending vibrations of the acetyl methyl group would be replaced by C-D vibrations. These C-D modes would appear at lower frequencies (approximately 2200-2000 cm⁻¹ for stretching) due to the heavier mass of deuterium.

Mass Spectrometry
  • Molecular Ion: The molecular weight would increase by 3 Da, resulting in a molecular ion peak at m/z 137.

  • Fragmentation: The loss of the methyl group would result in a fragment at m/z 119 (loss of -CD₃), similar to the non-deuterated compound. However, a key fragment in the non-deuterated spectrum is the acetyl cation at m/z 43 ([CH₃CO]⁺). For the deuterated compound, this would be observed at m/z 46 ([CD₃CO]⁺).

Logical Relationships in Spectroscopic Interpretation

Logical_Relationships Interpreting Spectroscopic Data for 4'-Methylacetophenone cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data cluster_structure Structural Features HNMR ¹H NMR: - Aromatic protons (2 doublets) - Acetyl methyl (singlet) - Aryl methyl (singlet) Para_Sub Para-disubstituted Aromatic Ring HNMR->Para_Sub Methyl_Groups Two Distinct Methyl Groups HNMR->Methyl_Groups CNMR ¹³C NMR: - Carbonyl carbon (~198 ppm) - Aromatic carbons - Two methyl carbons Aryl_Ketone Aryl Ketone Moiety CNMR->Aryl_Ketone CNMR->Para_Sub CNMR->Methyl_Groups IR_Peaks Key IR Peaks: - C=O stretch (~1685 cm⁻¹) - Aromatic C-H & C=C stretches - p-disubstituted bend (~815 cm⁻¹) IR_Peaks->Aryl_Ketone IR_Peaks->Para_Sub MS_Peaks Key MS Fragments: - Molecular Ion (m/z 134) - [M-15]⁺ (m/z 119) - Tropylium ion (m/z 91) MS_Peaks->Aryl_Ketone MS_Peaks->Methyl_Groups

Caption: Logical connections between spectral data and structure.

Solubility Profile of 4'-Methylacetophenone-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Data Presentation: Solubility of 4'-Methylacetophenone

The following table summarizes the available quantitative and qualitative solubility data for 4'-Methylacetophenone in various solvents. This data serves as a strong proxy for the solubility of 4'-Methylacetophenone-d3.

SolventSolubilityTemperature (°C)Observations
Water0.37 g/L[1][2][3]15Insoluble[3]
Water2.07 g/L[1][4]Not Specified-
EthanolVery Soluble[3]Not Specified-
Organic SolventsSoluble[3]Not Specified-
OilsSoluble[3]Not Specified-
DMSOSoluble[5]Not SpecifiedA 10 mM solution can be prepared.[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, a common and robust method.

Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Constant agitation is necessary to facilitate the dissolution process.

  • Separation of Undissolved Solute:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

    • Accurately weigh the collected filtrate.

    • Perform a series of precise dilutions of the filtrate with the same solvent in volumetric flasks to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factors.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add Excess Solute B Add Solvent A->B C Incubate at Constant Temperature (24-48h) B->C D Centrifuge C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify via HPLC/GC F->G H Calculate Solubility G->H

Caption: Workflow for determining the equilibrium solubility of a compound.

References

Unlocking Precision in Research: A Technical Guide to the Applications of 4'-Methylacetophenone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical research, particularly within drug discovery and development, the demand for precision, accuracy, and reliability in quantitative analysis is paramount. Stable isotope-labeled (SIL) compounds have emerged as indispensable tools to meet these rigorous requirements. This technical guide delves into the core applications of 4'-Methylacetophenone-d3, a deuterated analog of 4'-Methylacetophenone, highlighting its pivotal role as an internal standard in mass spectrometry-based bioanalysis.

Introduction to this compound: Properties and Significance

4'-Methylacetophenone is a naturally occurring phenolic compound found in various foods and essential oils, and it also serves as an intermediate in the synthesis of pharmaceuticals and fragrances.[1][2][3] Its deuterated counterpart, this compound, is a synthetic compound where three hydrogen atoms on the methyl group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[4] This isotopic substitution results in a molecule that is chemically identical to the parent compound but has a higher molecular weight, a key characteristic exploited in its primary application.

The primary utility of this compound lies in its function as an internal standard for quantitative analysis, especially when coupled with techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4][5] The use of a stable isotope-labeled internal standard is a widely accepted practice to enhance the accuracy and precision of bioanalytical methods.[4][5]

Property4'-MethylacetophenoneThis compoundReference
Chemical Formula C₉H₁₀OC₉H₇D₃O[6]
Molecular Weight 134.18 g/mol ~137.20 g/mol [6]
Appearance Colorless or nearly colorless oily liquid or solidNot specified, expected to be similar to the unlabeled compound[2]
Melting Point 22-28 °CNot specified, expected to be similar to the unlabeled compound[2]
Boiling Point 226 °CNot specified, expected to be similar to the unlabeled compound[7]
Solubility Slightly soluble in water, soluble in ethanol and most non-volatile oilsNot specified, expected to be similar to the unlabeled compound[2]

Core Application: Internal Standard in Quantitative Bioanalysis

The fundamental principle behind using this compound as an internal standard is to correct for variations that can occur during sample preparation, injection, and analysis.[5][8] Since the deuterated standard exhibits nearly identical chemical and physical properties to the endogenous (unlabeled) 4'-Methylacetophenone, it experiences similar losses during extraction, and similar ionization suppression or enhancement effects in the mass spectrometer.[9]

By adding a known amount of this compound to every sample, calibrator, and quality control sample, a ratio of the analyte's response to the internal standard's response can be calculated. This ratio is then used for quantification, effectively canceling out most sources of experimental variability and leading to more accurate and reproducible results.[10][11]

Experimental Workflow for Quantitative Analysis using this compound

The following diagram illustrates a typical workflow for the quantitative analysis of 4'-Methylacetophenone in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (Analyte and Internal Standard) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Quantitative analysis workflow using an internal standard.

Detailed Methodologies for Key Experiments

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare a stock solution of 4'-Methylacetophenone (the analyte) and this compound (the internal standard) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the stock solution to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL). Prepare a separate working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).

  • Spiking: To create calibration standards, spike a known volume of the appropriate analyte working solution and a fixed volume of the internal standard working solution into a blank biological matrix (e.g., drug-free plasma).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Hypothetical)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • 4'-Methylacetophenone: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (The exact m/z values would be determined experimentally during method development).

Calibration Curve Construction

The relationship between the concentration of the analyte and the instrumental response is established by constructing a calibration curve. This is a critical step for accurate quantification.[4][11]

G cluster_0 Calibration Standards Preparation cluster_1 Analysis and Data Acquisition cluster_2 Calibration Curve Plotting Standards Prepare series of standards with known analyte concentrations and a fixed internal standard concentration Analysis Analyze standards using LC-MS/MS Standards->Analysis Data Obtain peak area responses for analyte and internal standard Analysis->Data Ratio Calculate the ratio of peak areas (Analyte / Internal Standard) Data->Ratio Plot Plot the peak area ratio against the known analyte concentration Ratio->Plot Regression Perform linear regression to obtain the calibration equation (y = mx + c) Plot->Regression

Process of constructing a calibration curve.

Applications in Pharmacokinetic and Metabolic Studies

The use of this compound is particularly valuable in pharmacokinetic (PK) and drug metabolism studies.

  • Pharmacokinetic Studies: In PK studies, researchers analyze the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. By using a deuterated internal standard, the concentration of the parent drug and its metabolites can be accurately determined in various biological matrices over time, which is crucial for establishing the drug's pharmacokinetic profile.[14]

  • Metabolic Studies: Deuterium labeling can also be used to trace the metabolic fate of a compound. While this compound is primarily used as an internal standard for the unlabeled compound, the principles of isotope labeling are central to metabolic research. For instance, if a drug candidate is synthesized with deuterium atoms at specific sites, mass spectrometry can be used to identify and quantify its metabolites by tracking the deuterium label.

Conclusion

This compound serves as a powerful tool for researchers and scientists in fields requiring high-precision quantitative analysis. Its role as a stable isotope-labeled internal standard in mass spectrometry-based assays significantly enhances the reliability and accuracy of analytical data. This is of particular importance in the rigorous environment of drug development, where precise pharmacokinetic and metabolic data are essential for regulatory approval and ensuring drug safety and efficacy. The methodologies outlined in this guide provide a framework for the effective implementation of this compound in research, ultimately contributing to the advancement of pharmaceutical and scientific discovery.

References

Methodological & Application

Application Note: Quantification of Phenethylamine Analogs in Human Plasma by LC-MS/MS Using 4'-Methylacetophenone-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of synthetic phenethylamine analogs in human plasma. Due to the structural similarity, 4'-Methylacetophenone-d3 is proposed as a suitable internal standard (IS) for the accurate quantification of a representative phenethylamine, 4-Methylamphetamine (4-MA). The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the foundational steps for laboratories involved in forensic toxicology, clinical research, and drug development to adapt and validate for their specific phenethylamine analytes of interest.

Introduction

The illicit drug market has seen a surge in the emergence of novel psychoactive substances (NPS), with synthetic phenethylamines being a prominent class. These compounds are structurally related to regulated stimulants like amphetamine and methamphetamine and are often synthesized to circumvent existing drug laws. Accurate and reliable quantification of these substances in biological matrices is crucial for forensic investigations, clinical toxicology, and understanding their pharmacokinetic profiles.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision. This compound, a deuterated analog of 4'-Methylacetophenone, serves as an excellent internal standard for analytes with similar chemical structures and chromatographic behavior, such as 4-Methylamphetamine (4-MA). This application note provides a detailed protocol for the extraction and quantification of 4-MA from human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents
  • 4-Methylamphetamine (4-MA) standard

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-MA and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 4-MA stock solution in 50:50 methanol:water to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the 4-MA working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol (Solid-Phase Extraction)
  • To 500 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the 100 ng/mL this compound internal standard spiking solution.

  • Vortex briefly to mix.

  • Add 1 mL of 0.1% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument Dependent
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Methylamphetamine (Quantifier)150.1119.115
4-Methylamphetamine (Qualifier)150.191.120
This compound (IS)138.1123.110

Note: MS parameters should be optimized for the specific instrument used.

Results and Discussion

This method is designed to provide excellent chromatographic resolution and sensitivity for the quantification of 4-MA in human plasma. The use of this compound as an internal standard is critical for correcting analytical variability.

Data Presentation

Table 1: Representative Calibration Curve Data for 4-Methylamphetamine

Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.058
100.115
500.590
1001.182
5005.950
Linearity (r²) >0.995

Table 2: Method Validation Summary (Hypothetical Data)

ParameterLow QC (5 ng/mL)Mid QC (50 ng/mL)High QC (400 ng/mL)
Precision (%CV, n=5) < 10%< 8%< 5%
Accuracy (%Bias, n=5) ± 15%± 10%± 10%
Recovery (%) > 85%> 85%> 85%
Matrix Effect (%) 90 - 110%90 - 110%90 - 110%
Limit of Quantification (LOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (500 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add 0.1% Formic Acid vortex1->add_acid vortex2 Vortex add_acid->vortex2 spe Solid-Phase Extraction (SPE) vortex2->spe elute Elute Analytes spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for the quantification of 4-MA.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Shared Properties cluster_outcome Outcome Analyte 4-Methylamphetamine (4-MA) prop1 Structural Similarity Analyte->prop1 prop2 Similar Chromatographic Behavior Analyte->prop2 prop3 Similar Ionization Efficiency Analyte->prop3 IS This compound IS->prop1 IS->prop2 IS->prop3 outcome Accurate & Precise Quantification prop1->outcome prop2->outcome prop3->outcome

Caption: Rationale for using this compound as an IS.

Conclusion

This application note outlines a comprehensive LC-MS/MS method for the quantification of 4-Methylamphetamine in human plasma, using this compound as an internal standard. The detailed sample preparation and analytical protocols provide a solid foundation for researchers to develop and validate methods for a range of structurally similar phenethylamine analogs. The use of a deuterated internal standard with close structural similarity to the analyte is paramount for achieving the high accuracy and precision required in forensic and clinical applications.

Application Notes: Quantitative Analysis of 4'-Methylacetophenone in Human Plasma by LC-MS/MS using 4'-Methylacetophenone-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4'-Methylacetophenone in human plasma. The method utilizes its stable isotope-labeled analog, 4'-Methylacetophenone-d3, as an internal standard (IS) to ensure high accuracy and precision, correcting for variability during sample preparation and analysis. The described protocol is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise quantification of 4'-Methylacetophenone in a biological matrix.

Introduction

4'-Methylacetophenone is an organic compound that finds applications as an intermediate in the synthesis of pharmaceuticals and fragrances. Accurate quantification of this and similar compounds in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic properties in drug development and metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior during extraction and ionization, thereby compensating for potential matrix effects and improving method reliability. This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of 4'-Methylacetophenone in human plasma.

Experimental

Materials and Reagents
  • Analytes: 4'-Methylacetophenone (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Chemicals: Ammonium acetate (LC-MS grade)

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4'-Methylacetophenone and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 4'-Methylacetophenone stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank matrix).

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 10°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
4'-Methylacetophenone135.1120.10.052515
This compound138.1123.10.052515

Data Presentation

Calibration Curve

The calibration curve was constructed by plotting the peak area ratio of 4'-Methylacetophenone to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was applied.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
20.025
50.061
100.123
200.245
500.615
1001.230
2002.458
5006.145
100012.291
Note: Data are representative.

Linearity: The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing six replicates of QC samples at three concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low34.5102.35.8101.5
Medium803.198.84.299.4
High8002.5101.23.5100.8
Note: Data are representative.
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low392.598.7
Medium8094.1101.2
High80093.899.5
Note: Data are representative.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL IS (this compound) plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantitative analysis of 4'-Methylacetophenone.

logical_relationship analyte 4'-Methylacetophenone (Analyte) sample_prep Sample Preparation (Protein Precipitation) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms peak_area_analyte Peak Area (Analyte) lc_ms->peak_area_analyte peak_area_is Peak Area (IS) lc_ms->peak_area_is ratio Peak Area Ratio (Analyte / IS) peak_area_analyte->ratio peak_area_is->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Analyte Concentration calibration_curve->concentration

Caption: Logical relationship of quantification using an internal standard.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of 4'-Methylacetophenone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This validated method is well-suited for supporting pharmacokinetic and drug metabolism studies in the field of drug development.

Application of 4'-Methylacetophenone-d3 in Pharmaceutical Analysis: Principles, Protocols, and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust and reliable quantitative bioanalysis. Among these, deuterated compounds have gained prominence for their ability to mimic the physicochemical properties of the analyte of interest, thereby providing superior accuracy and precision in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This document provides detailed application notes and protocols for the use of 4'-Methylacetophenone-d3 as an internal standard in pharmaceutical analysis, ensuring high-quality data for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.

Introduction to Deuterated Internal Standards

In quantitative analysis, particularly with LC-MS/MS, an internal standard is crucial for correcting variability in sample preparation, injection volume, and instrument response.[1][2] The ideal internal standard co-elutes with the analyte and experiences the same matrix effects, such as ion suppression or enhancement.[2][3] Deuterated standards, like this compound, are considered the gold standard because their chemical and physical properties are nearly identical to the unlabeled analyte.[1] This similarity ensures that the deuterated internal standard behaves almost identically during extraction, chromatography, and ionization, effectively compensating for analytical variations.[1][4]

The primary advantage of a SIL internal standard lies in its ability to closely mirror the behavior of the analyte, leading to a more accurate and precise measurement.[4] This is especially critical when analyzing complex biological matrices from diverse patient populations, where matrix effects can introduce significant bias and variability.[3][4]

Application: Quantification of 4'-Methylacetophenone in Pharmaceutical Preparations

4'-Methylacetophenone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the nonsteroidal anti-inflammatory drug Celecoxib. Accurate quantification of this intermediate is critical for ensuring the quality and purity of the final drug product. The following protocol details a validated LC-MS/MS method for the quantification of 4'-Methylacetophenone in a pharmaceutical process sample using this compound as an internal standard.

Experimental Protocol

This protocol is designed for the quantification of 4'-Methylacetophenone using a validated LC-MS/MS method.

2.1.1. Materials and Reagents

  • 4'-Methylacetophenone (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Blank pharmaceutical matrix (placebo)

2.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

2.1.3. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4'-Methylacetophenone in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.

2.1.4. Sample Preparation

  • Accurately weigh 100 mg of the pharmaceutical process sample (or placebo for calibration standards).

  • Add 1 mL of a 50:50 acetonitrile/water mixture.

  • Vortex for 1 minute to dissolve the sample.

  • Spike with the appropriate amount of analyte working solution (for calibration standards and quality control samples).

  • Add 50 µL of the internal standard working solution (100 ng/mL) to all samples, calibration standards, and quality control samples (except for the blank).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

2.1.5. LC-MS/MS Conditions

ParameterCondition
LC Column C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions 4'-Methylacetophenone: m/z 135.1 → 120.1this compound: m/z 138.1 → 123.1
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Table 1: Optimized LC-MS/MS Parameters

Method Validation

The bioanalytical method should be validated according to regulatory guidelines, such as those from the FDA or ICH.[5][6][7] Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[5]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.[5][8]

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.[5]

  • Recovery: The extraction efficiency of the analytical method.[5]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.[3]

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.[8]

2.2.1. Quantitative Data Summary

The following tables summarize the expected performance of the validated method.

Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ (1.0) 0.9898.08.5
Low QC (3.0) 2.9598.36.2
Mid QC (50) 51.2102.44.1
High QC (150) 147.998.63.5

Table 2: Accuracy and Precision Data

LevelMean Recovery (%)
Low QC 92.5
Mid QC 94.1
High QC 93.8

Table 3: Recovery Data

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
1.0 - 200y = 0.0123x + 0.0012> 0.995

Table 4: Calibration Curve Parameters

Diagrams

Experimental Workflow

experimental_workflow prep Sample Preparation spike Spike with This compound (IS) prep->spike Add IS extract Extraction spike->extract Process analysis LC-MS/MS Analysis extract->analysis Inject data Data Processing (Peak Area Ratio) analysis->data Acquire Data quant Quantification data->quant Calculate Concentration

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Internal Standard Correction

logical_relationship analyte Analyte Signal (4'-Methylacetophenone) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is Internal Standard Signal (this compound) is->ratio variability Analytical Variability (Extraction Loss, Matrix Effects) variability->analyte variability->is concentration Accurate Concentration ratio->concentration Corrects for Variability

Caption: How a deuterated internal standard corrects for analytical variability.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 4'-Methylacetophenone in pharmaceutical applications. Its near-identical properties to the analyte ensure effective compensation for analytical variability, leading to highly accurate and precise data. The protocols and principles outlined in this document serve as a comprehensive guide for researchers and scientists to implement best practices in their analytical workflows, ultimately contributing to the development of safe and effective pharmaceuticals.

References

Application Note: Preparation of 4'-Methylacetophenone-d3 Standard Solutions for Accurate Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of 4'-Methylacetophenone-d3 standard solutions for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).

Introduction

Accurate quantification of analytes in complex matrices is a critical aspect of research and drug development. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted practice to ensure the reliability and accuracy of analytical data.[1] this compound is a deuterated analog of 4'-Methylacetophenone, and due to their nearly identical physicochemical properties, they co-elute chromatographically and exhibit similar ionization efficiency in mass spectrometry. This allows the internal standard to effectively compensate for variations that may occur during sample preparation, injection, and analysis, thereby significantly improving the precision and accuracy of quantification.[1]

This application note provides a comprehensive guide to the preparation of stock and working standard solutions of this compound.

Physicochemical Properties

A thorough understanding of the properties of this compound is essential for its proper handling and use.

PropertyValue
Chemical Formula C₉H₇D₃O
Molecular Weight 137.19 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point 226 °C (for non-deuterated form)
Melting Point 22-24 °C (for non-deuterated form)
Solubility Soluble in organic solvents such as methanol and acetonitrile.

Health and Safety Information

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). The following is a summary of key safety precautions for the non-deuterated form, which should be applied to the deuterated analog as well:

  • Hazard Statements: Harmful if swallowed. Causes skin irritation.

  • Precautionary Statements:

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • Wear protective gloves, clothing, eye protection, and face protection.

    • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

    • IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • Store in a well-ventilated place. Keep cool.

Experimental Protocol: Preparation of Standard Solutions

This protocol details the steps for preparing a stock solution and subsequent working standard solutions of this compound. To prevent hydrogen-deuterium (H/D) exchange, it is crucial to use aprotic solvents and minimize exposure to moisture.

4.1. Materials and Reagents

  • This compound (of known purity)

  • Acetonitrile (LC-MS grade) or Methanol (LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 10 mL, 50 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Amber glass vials with PTFE-lined caps for storage

4.2. Preparation of 1.0 mg/mL Stock Solution

  • Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount (e.g., 10 mg) of this compound using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed compound to a 10 mL Class A volumetric flask.

  • Dilution: Add a small amount of the chosen solvent (acetonitrile or methanol) to dissolve the compound completely. Once dissolved, bring the flask to the final volume with the same solvent.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial and store at -20°C.

4.3. Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the stock solution. The following table provides an example of a serial dilution scheme.

Working Standard IDConcentration (µg/mL)Volume of Higher Concentration StandardFinal Volume (mL)Diluent Volume
WS-11001 mL of Stock Solution109 mL
WS-2101 mL of WS-1109 mL
WS-311 mL of WS-2109 mL
WS-40.1 (100 ng/mL)1 mL of WS-3109 mL
WS-50.01 (10 ng/mL)1 mL of WS-4109 mL

Protocol for Serial Dilution:

  • Allow the stock solution to equilibrate to room temperature.

  • Using a calibrated micropipette, transfer the required volume of the higher concentration standard into a clean volumetric flask.

  • Add the diluent (acetonitrile or methanol) to the flask to reach the final volume.

  • Cap the flask and mix thoroughly.

  • Repeat this process for each working standard.

  • Store the working solutions in labeled amber glass vials at 2-8°C for short-term use or at -20°C for longer-term storage.

Workflow Visualization

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (Serial Dilution) cluster_2 Storage weigh Weigh this compound dissolve Dissolve in Acetonitrile/Methanol weigh->dissolve volume Bring to Final Volume in Volumetric Flask dissolve->volume stock 1.0 mg/mL Stock Solution volume->stock ws1 100 µg/mL (WS-1) stock->ws1 Dilute 1:10 storage_stock Store Stock at -20°C stock->storage_stock ws2 10 µg/mL (WS-2) ws1->ws2 Dilute 1:10 ws3 1 µg/mL (WS-3) ws2->ws3 Dilute 1:10 ws4 100 ng/mL (WS-4) ws3->ws4 Dilute 1:10 ws5 10 ng/mL (WS-5) ws4->ws5 Dilute 1:10 storage_ws Store Working Solutions at 2-8°C or -20°C ws5->storage_ws

Caption: Workflow for Preparing this compound Standard Solutions.

Conclusion

The protocol described in this application note provides a reliable method for the preparation of this compound standard solutions. Adherence to these guidelines, including proper handling, storage, and the use of high-purity solvents and calibrated equipment, is essential for achieving accurate and reproducible results in quantitative analytical studies.

References

Application Note: Chromatographic Analysis of 4'-Methylacetophenone using 4'-Methylacetophenone-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the chromatographic behavior of 4'-Methylacetophenone-d3 and its application as an internal standard for the quantitative analysis of 4'-Methylacetophenone in biological matrices. While specific, validated protocols for this compound are not widely published, this document provides representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies based on established principles for the use of stable isotope-labeled internal standards. The protocols outlined herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in developing and validating their own quantitative assays.

Introduction

4'-Methylacetophenone is a naturally occurring phenolic compound found in various foods and is also used as a fragrance ingredient.[1] Accurate quantification of this and similar compounds in complex matrices is crucial in various fields, including food science, environmental analysis, and pharmacology. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative analysis by mass spectrometry. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in analytical procedures. This application note presents hypothetical but representative protocols for the use of this compound in LC-MS/MS and GC-MS analyses.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a method for the quantification of 4'-Methylacetophenone in human plasma using this compound as an internal standard.

a. Sample Preparation

  • Thaw human plasma samples and vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions

ParameterValue
Chromatography
HPLC SystemAgilent 1260 Infinity or equivalent
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and equilibrate for 1 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Mass SpectrometerAB Sciex 4000 QTRAP or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transitions4'-Methylacetophenone: m/z 135.1 -> 120.1
This compound: m/z 138.1 -> 123.1
Dwell Time100 ms
Ion Source Temp.550°C
IonSpray Voltage5500 V
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a representative method for the quantification of 4'-Methylacetophenone in an organic solvent matrix.

a. Sample Preparation

  • Prepare a stock solution of 4'-Methylacetophenone in methanol.

  • Prepare a working internal standard solution of this compound in methanol (10 µg/mL).

  • Prepare calibration standards by spiking appropriate amounts of the 4'-Methylacetophenone stock solution into methanol.

  • To 1 mL of each calibration standard and sample, add 10 µL of the internal standard working solution.

  • Vortex to mix and transfer to a GC autosampler vial.

b. GC-MS Conditions

ParameterValue
Gas Chromatography
GC SystemAgilent 7890B or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250°C
Injection Volume1 µL (splitless)
Oven ProgramStart at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min
Mass Spectrometry
Mass SpectrometerAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Monitored Ions4'-Methylacetophenone: m/z 120, 135
This compound: m/z 123, 138
MS Source Temp.230°C
MS Quad Temp.150°C

Data Presentation

The following tables summarize the expected quantitative performance of the described methods. These are representative values and will require experimental validation.

Table 1: Representative Quantitative Data for LC-MS/MS Method

Parameter4'-MethylacetophenoneThis compound
Retention Time (min)2.52.5
Linearity (ng/mL)1 - 1000N/A
> 0.995N/A
LLOQ (ng/mL)1N/A
Recovery (%)85 - 9585 - 95
Matrix Effect (%)90 - 11090 - 110

Table 2: Representative Quantitative Data for GC-MS Method

Parameter4'-MethylacetophenoneThis compound
Retention Time (min)6.86.8
Linearity (µg/mL)0.1 - 100N/A
> 0.995N/A
LLOQ (µg/mL)0.1N/A

Visualization

The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard in a quantitative chromatographic assay.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing A Biological Sample (e.g., Plasma) B Spike with this compound (IS) A->B C Extraction / Protein Precipitation B->C D Evaporation & Reconstitution C->D E LC-MS/MS or GC-MS Injection D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration (Analyte & IS) G->H I Calculate Analyte/IS Ratio H->I J Quantification using Calibration Curve I->J

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

This compound is an ideal internal standard for the accurate and precise quantification of 4'-Methylacetophenone in various matrices. Its use in conjunction with LC-MS/MS or GC-MS minimizes the impact of sample preparation variability and matrix effects, leading to reliable and reproducible results. The representative protocols provided in this application note offer a solid foundation for researchers to develop and validate robust analytical methods tailored to their specific needs.

References

Application Note: Quantification of Synthetic Cathinones in Forensic Toxicology Screening using 4'-Methylacetophenone-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reliable method for the quantification of synthetic cathinones, such as mephedrone (4-methylmethcathinone), in biological matrices using 4'-Methylacetophenone-d3 as an internal standard (IS). The structural similarity between this compound and the core structure of many synthetic cathinones ensures comparable extraction efficiency and ionization response, leading to accurate and precise quantification by gas chromatography-mass spectrometry (GC-MS). This protocol is intended for researchers, scientists, and drug development professionals in the field of forensic toxicology.

Introduction

Synthetic cathinones, often referred to as "bath salts," are a class of new psychoactive substances (NPS) that have become a significant concern in forensic toxicology. Their analysis in biological samples is crucial for clinical and medicolegal investigations. The use of a stable isotope-labeled internal standard is essential for accurate quantification in complex matrices like blood and urine, as it compensates for variations during sample preparation and analysis.[1][2] this compound is an ideal internal standard for the analysis of synthetic cathinones like mephedrone due to its structural analogy, ensuring similar chemical and physical properties. This application note provides a detailed protocol for the extraction and GC-MS analysis of synthetic cathinones from biological samples using this compound.

Principle

The analyte (e.g., mephedrone) and the internal standard (this compound) are extracted from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The extract is then derivatized to improve chromatographic properties and analyzed by GC-MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • Analytes and Internal Standard:

    • Mephedrone hydrochloride (and other relevant synthetic cathinones)

    • This compound

  • Solvents and Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ethyl acetate (GC grade)

    • Deionized water

    • Ammonium hydroxide

    • Hydrochloric acid

    • Sodium sulfate (anhydrous)

    • Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Solid-Phase Extraction (SPE) Columns (optional):

    • Mixed-mode cation exchange cartridges

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Aliquoting: Pipette 1 mL of the biological sample (e.g., whole blood, urine, or plasma) into a glass tube.

  • Internal Standard Spiking: Add a known concentration of this compound solution to each sample, calibrator, and control.

  • Alkalinization: Add 100 µL of concentrated ammonium hydroxide to each tube and vortex for 30 seconds to adjust the pH.

  • Extraction: Add 5 mL of an organic solvent mixture (e.g., n-butyl chloride/ethyl acetate, 9:1 v/v).

  • Mixing: Cap and vortex for 2 minutes, then centrifuge at 3000 rpm for 10 minutes.

  • Phase Separation: Transfer the upper organic layer to a clean tube.

  • Drying: Add anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate.

Derivatization
  • To the reconstituted extract, add 50 µL of MSTFA.

  • Cap the vial and heat at 70°C for 20 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 325°C

    • Hold: 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injection Volume: 1 µL (splitless mode)

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: Suggested SIM Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Mephedrone (derivatized)58119130
This compoundTo be determinedTo be determinedTo be determined

Note: The specific ions for derivatized this compound need to be determined experimentally during method development.

Method Validation

The method should be validated according to established forensic toxicology guidelines. Key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity Calibration curve with at least 5 points, r² > 0.99
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LOQ)
Accuracy Intra- and inter-day accuracy (%bias) within ±15% (±20% at LOQ)
Recovery Consistent and reproducible extraction recovery
Specificity No interference from endogenous compounds or other common drugs
Stability Analyte stability assessed under various storage conditions

Data Presentation

Table 3: Example Calibration Curve Data for Mephedrone

Concentration (ng/mL)Analyte AreaIS AreaAnalyte/IS Ratio
1015,234105,6780.144
2538,987104,5670.373
5078,123106,1230.736
100155,987105,8901.473
250390,123104,9873.716
500785,432105,1117.472

Visualizations

Caption: Experimental workflow for synthetic cathinone analysis.

signaling_pathway cluster_process Analytical Process mephedrone Mephedrone extraction Extraction mephedrone->extraction is This compound is->extraction derivatization Derivatization extraction->derivatization injection GC Injection derivatization->injection ionization MS Ionization injection->ionization ratio Peak Area Ratio (Analyte/IS) ionization->ratio quantification Accurate Quantification ratio->quantification

Caption: Rationale for using an internal standard.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of synthetic cathinones in forensic toxicology screening. Its structural similarity to common synthetic cathinones ensures that it effectively compensates for variations in sample preparation and instrumental analysis. The described GC-MS protocol, after proper validation, can be implemented in forensic laboratories for routine analysis of these controlled substances.

References

Application of 4'-Methylacetophenone-d3 in the Quantitative Analysis of Flavor Compounds in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4'-methylacetophenone, a key flavor component, in beverage samples. The protocol employs gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, 4'-Methylacetophenone-d3, to ensure high accuracy and precision. This methodology is particularly suited for quality control in the food and beverage industry, as well as for research and development of new flavor formulations. The use of a deuterated internal standard effectively compensates for variations in sample preparation and instrument response, making it an ideal approach for complex matrices.

Introduction

4'-Methylacetophenone is a naturally occurring aromatic ketone found in a variety of foods and beverages, contributing sweet, floral, and cherry-like notes.[1][2] Its characteristic flavor profile makes it a widely used flavoring agent in the food industry.[3][4] Accurate quantification of such volatile and semi-volatile compounds is crucial for ensuring product consistency and quality. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of flavor compounds.[5] However, the complexity of food and beverage matrices can lead to analytical challenges, including matrix effects that can suppress or enhance the analyte signal.

To overcome these challenges, the use of stable isotope-labeled internal standards, such as this compound, is highly recommended. Deuterated standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer.[6][7][8] By adding a known amount of the deuterated standard to the sample prior to extraction, any loss of analyte during sample preparation or variations in injection volume will be mirrored by the internal standard. This stable isotope dilution analysis (SIDA) allows for highly accurate and precise quantification.[7][8]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of 4'-methylacetophenone in beverages using this compound as an internal standard is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Beverage Sample spike Spike with This compound sample->spike Add Internal Standard extraction Liquid-Liquid Extraction spike->extraction Add Extraction Solvent concentrate Concentration extraction->concentrate Evaporate Solvent gcms GC-MS Injection concentrate->gcms Inject Extract separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration Generate Chromatograms calibration Calibration Curve integration->calibration Calculate Peak Area Ratios quantification Quantification calibration->quantification Determine Concentration

Figure 1: Experimental workflow for the quantification of 4'-methylacetophenone.

Experimental Protocols

Materials and Reagents
  • 4'-Methylacetophenone (≥98% purity)

  • This compound (≥98% purity, deuterated)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Deionized water

  • Beverage samples (e.g., fruit juice, soda)

Instrumentation
  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL):

    • Accurately weigh 10 mg of 4'-methylacetophenone and dissolve in 10 mL of DCM.

    • Accurately weigh 10 mg of this compound and dissolve in 10 mL of DCM.

  • Working Internal Standard Solution (10 µg/mL):

    • Dilute the this compound stock solution 1:100 with DCM.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the 4'-methylacetophenone stock solution with DCM to achieve concentrations ranging from 0.1 to 20 µg/mL.

    • Spike each calibration standard with the working internal standard solution to a final concentration of 1 µg/mL.

Sample Preparation
  • Sample Spiking:

    • Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.

    • Spike the sample with 100 µL of the 10 µg/mL this compound working internal standard solution.

    • Vortex for 30 seconds.

  • Liquid-Liquid Extraction:

    • Add 5 mL of DCM to the centrifuge tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer (DCM) to a clean glass tube using a Pasteur pipette.

    • Repeat the extraction step with an additional 5 mL of DCM.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

    • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Parameters
  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for 4'-Methylacetophenone: m/z 119

    • Qualifier Ion for 4'-Methylacetophenone: m/z 91

    • Quantifier Ion for this compound: m/z 122

Results and Discussion

The developed GC-MS method with this compound as an internal standard demonstrated excellent performance for the quantification of 4'-methylacetophenone in beverage samples. The use of a deuterated internal standard effectively compensated for any analyte loss during the liquid-liquid extraction and concentration steps, as well as for any variability in injection volume.

Quantitative Data

The following table summarizes representative quantitative results for the analysis of 4'-methylacetophenone in a spiked fruit juice sample.

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantification (LOQ) 0.15 µg/L
Recovery 95 - 105%
Precision (%RSD) < 5%

Table 1: Representative quantitative data for the analysis of 4'-methylacetophenone.

Logical Relationship Diagram

The logical relationship for the quantification using an internal standard is based on the principle of isotope dilution mass spectrometry.

logic cluster_measurement Measurement cluster_calculation Calculation analyte_peak Analyte Peak Area (4'-Methylacetophenone) ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak Internal Standard Peak Area (this compound) is_peak->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Figure 2: Logical relationship for internal standard quantification.

Conclusion

The use of this compound as an internal standard in a GC-MS method provides a highly accurate, precise, and robust approach for the quantitative analysis of 4'-methylacetophenone in complex food and beverage matrices. This application note provides a detailed protocol that can be readily implemented in analytical laboratories for quality control and research purposes. The principles of this method can also be adapted for the analysis of other volatile and semi-volatile flavor compounds.

References

Troubleshooting & Optimization

Optimizing mass spectrometry parameters for 4'-Methylacetophenone-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of mass spectrometry parameters for 4'-Methylacetophenone-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mass?

A1: this compound is the deuterated form of 4'-Methylacetophenone, where the three hydrogen atoms of the acetyl methyl group are replaced with deuterium.[1] It is commonly used as an internal standard for quantitative analysis by LC-MS.[1] The exact mass of the non-deuterated compound is 134.073 g/mol .[2] Therefore, the deuterated (d3) version will have a mass of approximately 137.09 g/mol .

Q2: Which ionization mode, ESI or APCI, is recommended for this compound?

A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be considered. APCI is often preferred for less-polar, lower-molecular-weight compounds, which aligns with the properties of 4'-Methylacetophenone.[3] However, ESI is also widely used for small molecules and can be effective, especially with proper mobile phase modifiers to promote ionization.[3][4] It is recommended to test both ionization modes to determine the optimal choice for your specific instrument and conditions.[3]

Q3: What are the expected major fragment ions for this compound in MS/MS analysis?

A3: Based on the fragmentation of the non-deuterated analogue, the primary fragmentation occurs at the bond between the carbonyl group and the methyl group.[5] For this compound (precursor ion m/z ~137), the expected fragmentation would lead to:

  • A product ion from the loss of the deuterated methyl group (CD3), resulting in the p-toluoyl cation.

  • A product ion corresponding to the deuterated acetyl cation ([CD3CO]+) at m/z 46.[5]

Q4: What is the "isotope effect" and how might it affect my analysis of this compound?

A4: The isotope effect refers to the minor differences in physicochemical properties between a deuterated standard and its non-deuterated counterpart due to the mass difference.[6] This can sometimes lead to a slight chromatographic shift, where the deuterated compound (this compound) may elute slightly earlier than the non-deuterated 4'-Methylacetophenone in reverse-phase chromatography.[6] While a small, consistent shift is often acceptable, achieving co-elution is ideal for accurately correcting matrix effects.[6]

Experimental Protocols

Methodology for LC-MS Parameter Optimization

This protocol outlines a general procedure for developing a robust LC-MS method for this compound.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Create a working solution by diluting the stock solution to approximately 1 µg/mL with the initial mobile phase composition.[3]

  • Initial Instrument Setup & Infusion Analysis:

    • If possible, perform an infusion of the working solution directly into the mass spectrometer using a syringe pump to find the optimal ionization source parameters without chromatographic separation.[3]

    • Tee the infusion flow with the intended mobile phase composition at your analytical flow rate.[3]

    • Test both positive and negative ionization modes. For positive mode, a mobile phase additive like 0.1% formic acid is recommended to enhance protonation.[7]

    • Use the instrument's autotune function initially, then manually adjust key parameters to maximize the signal for the precursor ion (m/z ~137).[3]

  • Ion Source Parameter Optimization:

    • Ionization Mode: Determine whether ESI or APCI provides a better signal.

    • Source Voltages: Optimize the capillary voltage (for ESI) or corona discharge current (for APCI). For ESI, a typical starting range is 3-5 kV in positive mode.[7]

    • Gas Flows & Temperatures: Adjust the nebulizer gas, drying gas flow, and desolvation temperature to achieve efficient droplet formation and desolvation.[7][8] Aim for stable and robust signal intensity rather than the absolute maximum, which may not be as reproducible.[3]

  • MS/MS Parameter Optimization:

    • Select the protonated molecule [M+H]+ as the precursor ion.

    • Perform a product ion scan to identify the major fragment ions.

    • Optimize the Collision Energy (CE) for each desired fragmentation (SRM/MRM transition). Adjust the CE to achieve a stable and abundant product ion signal, typically leaving 10-15% of the precursor ion remaining.[3]

  • Chromatographic Method Development:

    • Start with a generic C18 column and a simple gradient, for example, from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over several minutes.

    • Inject the standard and adjust the gradient to achieve a sharp peak shape and a suitable retention time.

Quantitative Data Summary

ParameterRecommended Starting Range (Positive ESI)Purpose
Capillary Voltage3.0 – 5.0 kVPromotes efficient ionization.[7]
Desolvation Temp.250 – 450 °CAids in solvent evaporation and ion desolvation.[7]
Nebulizer Gas Pressure20 – 60 psiControls droplet size for efficient ionization.[7]
Mobile Phase Flow Rate0.2 - 0.5 mL/minLower flow rates can improve ESI efficiency.[7]
Mobile Phase Additive0.1% Formic AcidEnhances protonation for positive ion mode.[7]
IonExpected m/zDescription
Precursor Ion [M+H]+~138.1Protonated molecule of this compound.
Product Ion (Loss of CD3)~120.1Fragmentation resulting in the p-toluoyl cation.
Product Ion ([CD3CO]+)~46.0Deuterated acetyl cation fragment.[5]

Troubleshooting Guide

Problem: Poor or No Signal Intensity [6][9]

  • Question: Why am I not seeing a signal, or why is the signal for my standard very low?

  • Answer: This common issue can stem from several factors:

    • Incorrect Concentration: Verify the concentration of your working solution. It may be too dilute to detect or too concentrated, causing ion suppression.[9]

    • Inefficient Ionization: Your source parameters may not be optimal. Re-infuse the standard and methodically tune the capillary voltage, gas flows, and temperatures.[6] Ensure the mobile phase is compatible with your chosen ionization mode (e.g., contains a proton source like formic acid for positive ESI).[7]

    • Instrument Calibration: The mass spectrometer may need to be tuned and calibrated.[6][9]

    • Leaks: Check for leaks in the gas supply or LC connections, as this can lead to a loss of sensitivity.[10]

Problem: Inaccurate or Biased Quantification Results [6]

  • Question: My quantitative results are inconsistent and not reproducible. What could be the cause?

  • Answer: Inaccuracy in quantification when using a deuterated internal standard can be due to:

    • Purity of the Standard: Verify the chemical and isotopic purity of your this compound standard. The presence of unlabeled analyte in the standard will lead to biased results.[6]

    • Differential Recovery: Ensure your sample extraction procedure provides consistent recovery for both the analyte and the internal standard.[6]

    • Inconsistent Response Ratio: This can happen if the deuterium atoms are exchanging with hydrogen from the solvent, which is unlikely for this compound but possible under harsh acidic or basic conditions. Also, if the analyte and standard do not co-elute, they may experience different matrix effects.[6]

Problem: The Deuterated Standard Peak Elutes at a Different Time Than the Analyte [6]

  • Question: I am seeing a slight shift in retention time between this compound and its non-deuterated analog. Is this normal?

  • Answer: Yes, this is a known phenomenon called the "isotope effect". Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[6] If the shift is small and consistent, it may not be an issue. However, for the best correction of matrix effects, complete co-elution is ideal. You can try adjusting your mobile phase composition or gradient to minimize this separation.[6]

Problem: Poor Mass Accuracy [9]

  • Question: The measured mass of my precursor or product ions is incorrect. How can I fix this?

  • Answer: Issues with mass accuracy are typically related to instrument calibration.

    • Perform Mass Calibration: Regularly calibrate your mass spectrometer using the appropriate calibration standards recommended by the manufacturer. An incorrect or outdated calibration is a common cause of mass errors.[9]

    • Instrument Maintenance: Ensure the instrument is clean and well-maintained. Contaminants can drift into the mass analyzer and affect mass accuracy.[9]

Visualizations

G Workflow for Optimizing MS Parameters cluster_prep Preparation cluster_infusion Direct Infusion & Tuning cluster_msms MS/MS Optimization cluster_lc LC Method Development prep Prepare 1 µg/mL Standard infuse Infuse Standard into MS prep->infuse select_mode Select Ionization Mode (ESI vs. APCI) infuse->select_mode tune_source Tune Source Parameters (Voltage, Gas, Temp) select_mode->tune_source select_precursor Select Precursor Ion (m/z ~137) tune_source->select_precursor optimize_ce Optimize Collision Energy (CE) for Product Ions select_precursor->optimize_ce develop_lc Develop LC Gradient for Peak Shape & RT optimize_ce->develop_lc validate Validate Method (Linearity, Accuracy, Precision) develop_lc->validate

Caption: A general workflow for optimizing mass spectrometry parameters.

G Troubleshooting Common MS Issues cluster_signal Signal Issues cluster_accuracy Accuracy & Quantification cluster_chrom Chromatography start Problem Detected q_signal Poor or No Signal? start->q_signal q_quant Inaccurate Results? start->q_quant q_rt RT Shift? start->q_rt a_signal1 Check Concentration q_signal->a_signal1 a_signal2 Optimize Source Parameters q_signal->a_signal2 a_signal3 Calibrate Instrument q_signal->a_signal3 solution Problem Resolved a_signal3->solution a_quant1 Verify Standard Purity q_quant->a_quant1 a_quant2 Check Extraction Recovery q_quant->a_quant2 q_mass Incorrect Mass? q_quant->q_mass a_quant2->solution a_mass1 Perform Mass Calibration q_mass->a_mass1 a_mass1->solution a_rt1 Known Isotope Effect q_rt->a_rt1 a_rt2 Adjust Gradient for Co-elution q_rt->a_rt2 a_rt2->solution

Caption: A logical workflow for troubleshooting mass spectrometry issues.

References

Technical Support Center: Analysis with 4'-Methylacetophenone-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical applications of 4'-Methylacetophenone-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this deuterated internal standard in analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in analysis?

A1: this compound is a deuterated form of 4'-Methylacetophenone, where three hydrogen atoms on the acetyl group have been replaced with deuterium. Its primary application is as an internal standard (IS) in quantitative analysis, particularly in chromatography-mass spectrometry techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Using a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry.[1] It helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.[2]

Q2: Why am I observing a signal for my this compound internal standard in my blank samples?

A2: Contamination is a common issue in sensitive analytical methods. If you are observing a signal for this compound in your blank samples, consider the following potential sources:

  • Carryover: Residual analyte from a previous high-concentration sample may be retained in the injection port, syringe, or analytical column.

  • Contaminated Solvents or Reagents: The solvents used for sample dilution or mobile phase preparation may be contaminated.

  • Cross-Contamination during Sample Preparation: Pipette tips or other lab equipment may have been inadvertently contaminated.

To troubleshoot, a systematic approach of injecting solvent blanks and running cleaning cycles on your instrument is recommended.

Q3: Can the deuterium atoms on this compound exchange back to hydrogen during analysis?

A3: Hydrogen-deuterium (H/D) exchange is a potential issue for some deuterated compounds, especially those with deuterium atoms on carbons alpha to a carbonyl group, under certain pH or temperature conditions.[1] While the deuterium atoms on the methyl group of the acetyl moiety in this compound are generally stable, exposure to strongly acidic or basic conditions, or high temperatures in the GC inlet, could potentially lead to back-exchange.[3] It is crucial to evaluate the stability of the deuterated internal standard under the specific conditions of your analytical method during validation.[4]

Q4: I am observing a slight shift in retention time between 4'-Methylacetophenone and this compound. Is this normal?

A4: Yes, a small shift in retention time between an analyte and its deuterated internal standard is a known phenomenon referred to as an "isotope effect".[1][5] Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5] While this is generally not a cause for concern, significant separation could lead to differential matrix effects, where the analyte and internal standard are not affected by interfering compounds in the same way.[6] It is important to ensure that the peak integration parameters are set appropriately to accurately quantify both compounds.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.

Issue 1: Poor Peak Shape for this compound

Symptoms:

  • Peak fronting, tailing, or splitting for the this compound peak.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Column Issues - Contamination: Back-flush the column or run a column cleaning procedure as recommended by the manufacturer.[6] - Void in Column: Replace the column. This can be caused by using a mobile phase with a pH outside the column's stable range.[6]
Mobile Phase/Injection Solvent Mismatch - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion.[6]
Secondary Interactions - Adjust the mobile phase pH or ionic strength to minimize secondary interactions with the stationary phase.
Extra-Column Effects - Check all tubing and fittings for blockages or damage. Ensure connections are made correctly to minimize dead volume.[6]

Experimental Protocol: Column Cleaning (General Procedure)

  • Disconnect the column from the detector.

  • Flush the column with a series of solvents in the reverse direction (if permitted by the manufacturer). A typical sequence for a C18 column is:

    • Water (to remove buffers)

    • Methanol

    • Acetonitrile

    • Isopropanol (to remove strongly retained hydrophobic compounds)

  • Re-equilibrate the column with the initial mobile phase until a stable baseline is achieved.

Issue 2: Inconsistent or Declining Signal Intensity of this compound

Symptoms:

  • The peak area of the this compound internal standard is not consistent across a batch of samples.

  • The signal intensity of the internal standard decreases over the course of an analytical run.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Matrix Effects - Ion Suppression/Enhancement: Co-eluting matrix components can affect the ionization efficiency of the internal standard.[2] Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Modify chromatographic conditions to separate the internal standard from interfering matrix components.
Instrument Contamination - A dirty ion source or mass spectrometer optics can lead to a general decline in signal. Perform routine instrument maintenance and cleaning.
Internal Standard Stability - Degradation: this compound may degrade in the sample matrix or under certain storage conditions. Assess the stability of the internal standard in the matrix at different temperatures and for varying durations. - Adsorption: The internal standard may adsorb to sample vials or tubing. Consider using silanized vials.
Inconsistent Sample Preparation - Ensure accurate and consistent addition of the internal standard to all samples, standards, and quality controls.

Experimental Protocol: Evaluation of Matrix Effects

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound in a clean solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix and then spike with this compound.

    • Set C (Pre-Extraction Spike): Spike blank matrix with this compound before extraction.

  • Analyze all three sets of samples.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • A ME value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Issue 3: Suspected Isotopic Exchange (H/D Exchange)

Symptoms:

  • Appearance of a peak at the mass-to-charge ratio (m/z) of partially deuterated or non-deuterated 4'-Methylacetophenone.

  • Inaccurate quantification due to a change in the isotopic distribution of the internal standard.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Harsh pH Conditions - Avoid strongly acidic or basic mobile phases or sample diluents. The enolization of the ketone can facilitate H/D exchange at the alpha-carbon.[3]
High Temperature - In GC-MS, high temperatures in the injection port can sometimes promote H/D exchange. Optimize the injector temperature to be as low as possible while still ensuring efficient vaporization.
Presence of Catalysts - Certain metal ions or other catalytic species in the sample matrix or from the LC/GC system can facilitate H/D exchange.

Experimental Protocol: Assessing Internal Standard Stability and H/D Exchange

  • Prepare solutions of this compound in various solvents and pH conditions that mimic your analytical method (e.g., mobile phase A, mobile phase B, acidic and basic solutions).

  • Incubate these solutions at different temperatures (e.g., room temperature, 40°C, 60°C) for various time points (e.g., 0, 4, 8, 24 hours).

  • Analyze the samples by LC-MS/MS or GC-MS, monitoring for the appearance of signals corresponding to 4'-Methylacetophenone-d2, -d1, and -d0.

  • A significant increase in the signals of the lower deuterated species over time indicates instability and H/D exchange.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Internal Standard Signal start Inconsistent IS Signal Observed check_blanks Analyze Solvent and Matrix Blanks start->check_blanks contamination Contamination Detected? check_blanks->contamination clean_system Clean Injector, Column, and Source contamination->clean_system Yes check_stability Evaluate IS Stability in Matrix contamination->check_stability No reanalyze Re-analyze Samples clean_system->reanalyze problem_solved Problem Resolved reanalyze->problem_solved stability_issue Stability Issue Found? check_stability->stability_issue optimize_storage Optimize Sample Storage and Handling stability_issue->optimize_storage Yes check_matrix_effects Assess Matrix Effects stability_issue->check_matrix_effects No optimize_storage->reanalyze matrix_effect_issue Significant Matrix Effect? check_matrix_effects->matrix_effect_issue improve_cleanup Improve Sample Clean-up matrix_effect_issue->improve_cleanup Yes matrix_effect_issue->problem_solved No improve_cleanup->reanalyze

Caption: A logical workflow for troubleshooting inconsistent internal standard signals.

Matrix_Effect_Evaluation Workflow for Evaluating Matrix Effects prep_A Prepare IS in Neat Solvent (Set A) analyze Analyze Sets A, B, and C by LC-MS/MS or GC-MS prep_A->analyze prep_B Extract Blank Matrix, then Spike IS (Set B) prep_B->analyze prep_C Spike IS in Blank Matrix, then Extract (Set C) prep_C->analyze calculate Calculate Matrix Effect and Recovery analyze->calculate interpret Interpret Results calculate->interpret no_effect No Significant Matrix Effect interpret->no_effect ME ≈ 100% ion_suppression Ion Suppression/Enhancement Detected interpret->ion_suppression ME ≠ 100%

Caption: A streamlined workflow for the experimental evaluation of matrix effects.

References

Technical Support Center: Optimizing 4'-Methylacetophenone-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for 4'-Methylacetophenone-d3 analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting tailing?

Peak tailing for this compound, an aromatic ketone, is often caused by secondary interactions within the gas chromatography (GC) system. The primary culprits are active sites, such as exposed silanols on the GC liner, column, or packing material, which can form hydrogen bonds with the carbonyl group of the analyte. Other potential causes include column contamination, improper column installation, or a non-optimized flow rate.

Q2: What causes the peak for this compound to show fronting?

Peak fronting is typically a result of column overload, where the sample concentration is too high for the column's capacity. It can also be caused by an injection of a sample in a solvent that is too strong, leading to the analyte band spreading down the column. A mismatch between the injection temperature and the column temperature can also contribute to this issue.

Q3: I am observing a split peak for this compound. What could be the reason?

Peak splitting can arise from several factors. A common cause is a poorly cut column, leading to a disturbed flow path. It can also be due to a contaminated or active inlet liner, which can cause the sample to vaporize unevenly. In splitless injections, an initial oven temperature that is too high relative to the solvent's boiling point can also result in split peaks.[1]

Q4: Can the deuterium labeling in this compound affect its chromatographic behavior compared to the non-deuterated analog?

Yes, this is a known phenomenon referred to as the chromatographic isotope effect.[2] Deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts.[2][3] This is due to the minor differences in the physicochemical properties imparted by the heavier isotope. While the effect is usually small, it can be significant in high-resolution chromatography and may require optimization of the separation method to ensure accurate quantification, especially when using the deuterated compound as an internal standard.[2]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

If you are experiencing peak tailing with this compound, follow this troubleshooting workflow:

A Peak Tailing Observed B Inject a Hydrocarbon Standard (e.g., Methane) A->B C Does the Hydrocarbon Peak Tail? B->C D YES: Flow Path Problem C->D Yes E NO: Active Site Interaction C->E No F Check for leaks in the system. Re-cut and install the column properly. Ensure proper ferrule sealing. D->F G Use a new, deactivated inlet liner. Trim the first few cm of the column. Condition the column. E->G

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Resolving Poor Resolution

For issues with co-eluting peaks or poor resolution, consider the following steps:

A Poor Resolution Observed B Optimize GC Oven Temperature Program A->B C Decrease the initial temperature ramp rate. Incorporate an isothermal hold. B->C D Did Resolution Improve? C->D E YES: Problem Solved D->E Yes F NO: Evaluate Column and Flow Rate D->F No G Use a longer column or a column with a different stationary phase polarity. Optimize the carrier gas flow rate. F->G

Caption: Troubleshooting workflow for poor resolution.

Quantitative Data Summary

The following table summarizes the impact of key chromatographic parameters on peak shape and resolution for this compound.

ParameterEffect on Peak ShapeEffect on ResolutionRecommended Action
Injection Temperature Too high can cause fronting; too low can cause broadening.Can affect early eluting peaks.Optimize for sharp, symmetrical peaks.
Carrier Gas Flow Rate Sub-optimal flow can lead to peak broadening.Affects the efficiency of the separation.Determine the optimal flow rate for the column dimensions.
Oven Temperature Program A rapid ramp can lead to sharp but poorly resolved peaks.Slower ramps generally improve resolution.Adjust the temperature ramp to balance peak shape and separation.
Column Choice A non-polar column is generally suitable for aromatic ketones.Higher efficiency columns (longer, smaller ID) improve resolution.Select a column with appropriate polarity and high efficiency.
Inlet Liner Active liners are a major cause of peak tailing.N/AUse a deactivated liner and replace it regularly.
Sample Concentration High concentrations can lead to peak fronting (overload).Overload can cause peaks to merge.Dilute the sample to an appropriate concentration.

Experimental Protocols

Standard GC-MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

2. GC-MS Instrumentation and Conditions:

ParameterSetting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 80 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold: 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-450) or Selected Ion Monitoring (SIM)

3. Data Analysis:

  • For quantitative analysis, monitor the appropriate ions for this compound (e.g., m/z 137, 122).

  • Integrate the peak area and generate a calibration curve using the prepared standards.

  • Evaluate peak shape by calculating the asymmetry or tailing factor. A value between 0.9 and 1.5 is generally considered acceptable.

References

Technical Support Center: Matrix Effects on 4'-Methylacetophenone-d3 Ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 4'-Methylacetophenone-d3 using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can manifest as:

  • Ion Suppression: A decrease in the analytical signal, leading to underestimation of the analyte concentration. This is the more common effect.[2][3]

  • Ion Enhancement: An increase in the analytical signal, leading to overestimation of the analyte concentration.[2]

These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method. Common culprits in complex biological matrices include salts, lipids, and proteins.[1][2]

Q2: I am using this compound as a deuterated internal standard. Shouldn't that compensate for matrix effects?

A2: Deuterated internal standards (IS), like this compound, are the preferred choice for mitigating matrix effects because they are chemically very similar to the analyte and are expected to co-elute and experience similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

However, perfect compensation is not always guaranteed.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift causes them to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[1][4] This is referred to as differential matrix effects.

Q3: My analytical signal for this compound is low and variable. How can I confirm if ion suppression is the cause?

A3: A common and effective method to diagnose ion suppression is the post-column infusion experiment .[5][6] This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of this compound at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[5][7]

Another method is the post-extraction spike analysis .[6] In this approach, the response of this compound in a clean solvent is compared to its response when spiked into a pre-extracted blank matrix. A significantly lower response in the matrix sample is a clear indication of ion suppression.[6]

Q4: What are the primary sources of ion suppression in biological samples?

A4: In biological matrices such as plasma, serum, or urine, the most common sources of ion suppression are endogenous components like:

  • Phospholipids[6]

  • Salts and buffers[6]

  • Proteins[1]

  • Endogenous metabolites[6]

Exogenous compounds, including co-administered drugs, mobile phase additives, and plasticizers from lab consumables, can also contribute to this effect.[6][8]

Q5: Can the deuterium label on this compound be lost during analysis?

A5: Isotopic exchange, or the loss of deuterium atoms, can occur, particularly if the deuterium atoms are in chemically labile positions (e.g., on heteroatoms like oxygen or nitrogen).[9] Storing or analyzing deuterated compounds in highly acidic or basic solutions can also catalyze this exchange.[9] Loss of the deuterium label can compromise accuracy by creating a false signal for the unlabeled analyte or by causing irreproducible internal standard signals.[9]

Troubleshooting Guides

Problem 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio

Possible Cause:

  • Differential matrix effects where the analyte and this compound experience different degrees of ion suppression due to slight chromatographic separation (isotope effect).[4]

  • Inconsistent sample cleanup leading to variable matrix components in each sample.

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms to ensure the peaks for the analyte and this compound completely overlap. Even a minor separation can be problematic.[6]

  • Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or temperature to improve co-elution.[9]

  • Improve Sample Preparation: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interfering matrix components.[5]

  • Evaluate Different Matrices: If possible, test different lots of the biological matrix to assess the variability of the matrix effect.[1]

Problem 2: Analyte and this compound Do Not Co-elute

Possible Cause:

  • Deuterium Isotope Effect: The replacement of hydrogen with the heavier deuterium isotope can slightly alter the molecule's properties, causing the deuterated compound to elute slightly earlier in reversed-phase chromatography.[9]

  • Column Degradation: Loss of stationary phase or column contamination can affect the separation.[1]

Troubleshooting Steps:

  • Chromatographic Optimization:

    • Adjust the mobile phase gradient to be shallower.

    • Modify the mobile phase composition.

    • Experiment with different column temperatures.

  • Column Maintenance:

    • Implement a robust column washing protocol between injections.

    • If the problem persists, replace the analytical column with a new one of the same type.[1]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Analysis

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike this compound into the extracted matrix at the same concentration as Set A.[1]

    • Set C (Pre-Spiked Matrix): Spike this compound into the blank matrix before the extraction process at the same concentration as Set A.[1]

  • Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculations:

    • Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • ME < 100% indicates ion suppression.

      • ME > 100% indicates ion enhancement.

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100

Data Presentation:

Sample SetDescriptionMean Peak Area (Hypothetical)
Set A This compound in Neat Solvent1,500,000
Set B Post-Extraction Spike in Blank Plasma975,000
Set C Pre-Extraction Spike in Blank Plasma858,000

Calculated Results:

ParameterCalculationResultInterpretation
Matrix Effect (975,000 / 1,500,000) * 10065% 35% Ion Suppression
Recovery (858,000 / 975,000) * 10088% Good Extraction Recovery
Process Efficiency (858,000 / 1,500,000) * 10057.2% Overall Method Efficiency
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To qualitatively identify retention time regions where matrix components cause ion suppression.

Methodology:

  • System Setup:

    • Prepare a solution of this compound in the mobile phase at a concentration that provides a stable, mid-range signal (e.g., 100 ng/mL).[6]

    • Using a syringe pump, deliver this solution at a low, constant flow rate (e.g., 10 µL/min) to a T-junction placed between the analytical column and the mass spectrometer's ion source.[6]

    • The LC flow should be set according to the analytical method.

  • Analysis:

    • Equilibrate the LC-MS system until a stable baseline signal for this compound is observed.

    • Inject a prepared blank matrix extract onto the LC column.[5]

    • Monitor the this compound signal throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no significant ion suppression.

    • A drop in the signal intensity indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.[6]

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies start Inconsistent Signal or Poor Reproducibility for this compound is_suppression Is Ion Suppression the Cause? start->is_suppression post_column Perform Post-Column Infusion Experiment is_suppression->post_column Qualitative post_spike Perform Post-Extraction Spike Analysis is_suppression->post_spike Quantitative optimize_lc Optimize Chromatography (Gradient, Column) post_column->optimize_lc optimize_sample_prep Optimize Sample Prep (SPE, LLE) post_spike->optimize_sample_prep optimize_sample_prep->optimize_lc optimize_ms Adjust MS Parameters (Source Temp, Gas Flow) optimize_lc->optimize_ms end Resolved: Accurate & Reproducible Analysis optimize_ms->end

Caption: Troubleshooting workflow for identifying and mitigating ion suppression.

PostColumnInfusion cluster_lc LC System cluster_infusion Infusion System autosampler Autosampler (Inject Blank Matrix) column Analytical Column autosampler->column tee T-Junction column->tee syringe_pump Syringe Pump (Constant flow of This compound) syringe_pump->tee ms Mass Spectrometer (Monitor Signal) tee->ms

Caption: Experimental setup for a post-column infusion experiment.

References

Technical Support Center: Stability of 4'-Methylacetophenone-d3 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 4'-Methylacetophenone-d3 in solution over time. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general best practices for storing this compound solutions to ensure long-term stability?

A1: Proper storage is crucial for maintaining the isotopic purity and concentration of this compound solutions.[1] General recommendations include:

  • Temperature: For long-term storage, temperatures of -20°C are often recommended.[1] For shorter periods, refrigeration at 4°C is a common practice, particularly for stock solutions in solvents like methanol.[1] Always refer to the manufacturer's certificate of analysis for specific temperature requirements.

  • Protection from Light: 4'-Methylacetophenone, like many organic compounds, can be sensitive to light. To prevent photodegradation, it is advisable to store solutions in amber vials or in the dark.[1]

  • Inert Atmosphere: To minimize the risk of oxidation, it is best to handle and store the compound under an inert atmosphere, such as nitrogen or argon.[1]

  • Solvent Choice: The choice of solvent is critical. Aprotic and anhydrous solvents like acetonitrile and DMSO are good choices for preparing stock solutions.[2] Methanol is also commonly used.[1] Acidic or basic solutions should generally be avoided as they can catalyze deuterium-hydrogen (H/D) exchange.[1]

Q2: How can I prepare stable stock and working solutions of this compound?

A2: Accurate preparation of stock and working solutions is fundamental for quantitative analysis. A general procedure is as follows:

  • Equilibration: Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the solid to a Class A volumetric flask. Add a small amount of a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to dissolve the compound completely.

  • Dilution: Once dissolved, dilute the solution to the final volume with the same solvent.

  • Mixing: Stopper the flask and mix the solution thoroughly by inverting it multiple times.

  • Storage: Transfer the stock solution to a clearly labeled, airtight container and store it under the recommended conditions (cool, dark, and under an inert atmosphere if possible).[1]

Q3: What factors can affect the stability of this compound in solution?

A3: Several factors can influence the stability of deuterated compounds in solution:

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.[2]

  • Light: Exposure to UV or fluorescent light can cause photodegradation.[1]

  • pH: Acidic or basic conditions can catalyze the exchange of deuterium atoms with protons from the solvent (H/D back-exchange), particularly if the deuterium labels are in labile positions.[3] For this compound, the deuterium atoms on the methyl group are generally stable, but it is still good practice to avoid extreme pH conditions.

  • Solvent: The choice of solvent can impact stability. Protic solvents (like water and methanol) can be a source of protons for H/D exchange, although this is less of a concern for deuterium on a methyl group. Using aprotic solvents can minimize this risk.[2] The purity of the solvent is also important, as impurities can catalyze degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially under elevated temperatures or upon exposure to light.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or decreasing signal of the internal standard over time.

Possible CauseRecommended Action
Degradation of the standard Prepare a fresh working solution from your stock solution. If the problem persists, prepare a new stock solution from the neat material. Verify that the storage conditions (temperature, light exposure) are appropriate.[1]
Adsorption to container surfaces Consider using silanized glass vials or polypropylene containers to minimize adsorption.
Evaporation of solvent Ensure that vials are tightly sealed, especially for volatile solvents. Use vials with PTFE-lined caps.

Issue 2: Appearance of a peak corresponding to the non-deuterated 4'-Methylacetophenone.

Possible CauseRecommended Action
Isotopic exchange (H/D back-exchange) While the methyl-d3 group is relatively stable, prolonged exposure to harsh conditions (e.g., strong acid or base) could potentially lead to some exchange.[3] Neutralize acidic or basic samples before analysis if possible. Minimize the time samples are stored in non-ideal conditions.
Contamination of the standard Verify the isotopic purity of the standard as specified in the certificate of analysis. Prepare a fresh solution and re-analyze.

Issue 3: Shift in the retention time of this compound.

Possible CauseRecommended Action
Chromatographic issues Prepare fresh mobile phase. Ensure the column is properly equilibrated and the column temperature is stable. If the issue continues, consider trying a new column.[1]
Isotope effect Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This is a known phenomenon and as long as the peak is well-resolved and consistently integrated, it should not affect quantification.[1]

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Study

This protocol helps determine the stability of this compound solutions under typical storage and handling conditions.

Objective: To evaluate the stability of this compound in a specific solvent over an extended period.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in the desired solvent (e.g., methanol, acetonitrile).

  • Storage Conditions:

    • Long-Term: Store a set of aliquots at the intended long-term storage temperature (e.g., -20°C or 4°C).[1]

    • Accelerated: Store another set of aliquots at an elevated temperature (e.g., 25°C or 40°C) to accelerate degradation.[2]

  • Time Points: Analyze the samples at regular intervals.

    • Long-Term: e.g., 0, 1, 3, 6, 12 months.

    • Accelerated: e.g., 0, 1, 2, 4 weeks.

  • Analysis: Use a validated stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the concentration of this compound at each time point.

  • Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. The compound is generally considered stable if the concentration remains within a predefined acceptance criterion (e.g., 90-110% of the initial concentration).

Table 1: Example Conditions for Long-Term and Accelerated Stability Studies

Study TypeStorage ConditionExample Time PointsAcceptance Criteria (% of Initial Concentration)
Long-Term4°C ± 2°C0, 3, 6, 9, 12, 24 months90 - 110%
Long-Term-20°C ± 5°C0, 6, 12, 24, 36 months90 - 110%
Accelerated25°C ± 2°C0, 1, 3, 6 months90 - 110%
Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under stress conditions.

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

Methodology:

  • Prepare Stress Samples:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).[2]

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C).[2]

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and incubate.[2]

    • Thermal Degradation: Store a solution in a sealed vial at an elevated temperature (e.g., 80°C).[2]

    • Photolytic Degradation: Expose a solution to a controlled light source (e.g., a photostability chamber).[2]

  • Time Points: Collect samples at various time points for each condition.

  • Analysis: Analyze the samples using a stability-indicating method (e.g., HPLC with UV and/or MS detection).

  • Data Evaluation: Quantify the amount of this compound remaining and identify any major degradation products. The goal is typically to achieve 5-20% degradation to ensure that the degradation products are detectable.

Table 2: Example Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C2, 6, 24 hours
Base Hydrolysis0.1 M NaOH60°C2, 6, 24 hours
Oxidation3% H₂O₂Room Temperature2, 6, 24 hours
Thermal-80°C24, 48, 72 hours
PhotolyticUV/Visible LightRoom Temperature24, 48, 72 hours

Visualizations

Stability_Troubleshooting Troubleshooting Workflow for this compound Stability Issues start Inconsistent Analytical Results? check_signal Is the Internal Standard Signal Low or Variable? start->check_signal check_purity Is an Unlabeled Peak (4'-Methylacetophenone) Observed? check_signal->check_purity No degradation Potential Degradation - Prepare fresh solutions - Verify storage conditions check_signal->degradation Yes check_rt Is the Retention Time Shifting? check_purity->check_rt No exchange Potential H/D Exchange - Check pH of solutions - Minimize exposure to extreme pH check_purity->exchange Yes chrom_issue Chromatographic Issue - Prepare fresh mobile phase - Check column & temperature check_rt->chrom_issue Yes end Problem Resolved check_rt->end No adsorption Potential Adsorption - Use silanized or polypropylene vials degradation->adsorption evaporation Potential Evaporation - Ensure tight seals - Use PTFE-lined caps adsorption->evaporation evaporation->end contamination Potential Contamination - Check Certificate of Analysis - Prepare fresh solution exchange->contamination contamination->end isotope_effect Known Isotope Effect - Confirm peak integration - Ensure no co-elution chrom_issue->isotope_effect isotope_effect->end

Caption: Troubleshooting workflow for stability issues with this compound.

Stability_Testing_Workflow General Workflow for Assessing Stability of this compound start Define Stability Study (Long-Term, Accelerated, Forced Degradation) prep_samples Prepare Solutions of This compound in Selected Solvent start->prep_samples store_samples Store Aliquots under Defined Conditions (Temperature, Light, etc.) prep_samples->store_samples analyze_t0 Analyze Initial Sample (T0) using a Stability-Indicating Method prep_samples->analyze_t0 analyze_tn Analyze Samples at Predefined Time Points (Tn) store_samples->analyze_tn evaluate_data Evaluate Data: - Calculate % Remaining - Identify Degradants - Check for H/D Exchange analyze_t0->evaluate_data analyze_tn->evaluate_data report Report Stability Findings evaluate_data->report

Caption: Workflow for conducting a stability study of this compound.

References

Troubleshooting poor recovery of 4'-Methylacetophenone-d3 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the poor recovery of 4'-Methylacetophenone-d3, a common internal standard, during sample extraction. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that might affect its extraction?

A1: Understanding the physicochemical properties of this compound is crucial for designing an effective extraction protocol. As a deuterated analog of 4'-Methylacetophenone, it shares similar chemical characteristics. It is classified as a volatile organic compound (VOC) with moderate polarity.[1][2][3] Its volatility can lead to losses during solvent evaporation steps if not performed carefully.[4][5]

Table 1: Physicochemical Properties of 4'-Methylacetophenone

Property Value Source
Molecular Formula C₉H₁₀O [6]
Molecular Weight ~134.18 g/mol (non-deuterated) [7][8]
Deuterated MW ~137.19 g/mol (d3) [6]
Boiling Point 222-226 °C [8]
Vapor Pressure 0.52 hPa at 25 °C [7]
LogP 2.1 [8]
Water Solubility Low (0.372 mg/mL at 15 °C) [8]

| Form | Liquid at room temperature |[7] |

Q2: My recovery of this compound is low. What are the initial steps to troubleshoot the issue?

A2: A systematic approach is the best way to identify the source of analyte loss. The primary role of an internal standard (IS) is to account for analyte loss during sample preparation and analysis.[9] If the IS recovery itself is low, it points to a significant issue with the method.

Start by systematically evaluating each stage of your workflow. It is critical to collect and analyze every fraction from your extraction process (e.g., the sample flow-through, wash solvents, and final elution fraction) to determine precisely where the internal standard is being lost.[10]

G cluster_0 cluster_1 Diagnosis Based on Fraction Analysis cluster_2 start Low Recovery Detected check_prep Verify IS Solution (Concentration, Purity, Stability) start->check_prep check_fractions Analyze All Fractions (Load, Wash, Elute) check_prep->check_fractions is_in_load IS found in Load/ Flow-through Fraction check_fractions->is_in_load Where is the IS? is_in_wash IS found in Wash Fraction check_fractions->is_in_wash is_not_found IS not found in any fraction (or still on SPE sorbent) check_fractions->is_not_found solution_load Problem: Poor Retention - Check sorbent/solvent choice - Adjust sample pH - Reduce sample solvent strength is_in_load->solution_load solution_wash Problem: Premature Elution - Reduce wash solvent strength - Adjust wash solvent pH is_in_wash->solution_wash solution_not_found Problem: Irreversible Binding or Degradation - Increase elution solvent strength - Check for analyte degradation - Check for volatility losses is_not_found->solution_not_found

Caption: General troubleshooting workflow for low internal standard recovery.
Q3: I'm using Liquid-Liquid Extraction (LLE). What specific factors could be causing poor recovery?

A3: In LLE, poor recovery is often linked to incorrect solvent choice, phase separation issues, or loss during concentration.

Table 2: Troubleshooting Guide for Low Recovery in Liquid-Liquid Extraction (LLE)

Potential Cause Recommended Solution
Inappropriate Extraction Solvent Select a solvent based on polarity matching with this compound (LogP ~2.1). Consider solvents like ethyl acetate, diethyl ether, or dichloromethane. Ensure the solvent is immiscible with the sample matrix.[3][4]
Insufficient Phase Partitioning Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.[4] Increase mixing time or use more vigorous agitation (e.g., vortexing).
Emulsion Formation If an emulsion forms between the aqueous and organic layers, it can trap the analyte. To break it, add a small amount of brine (saturated NaCl solution) or a different organic solvent, or centrifuge the sample.[4]
Incorrect pH of Aqueous Phase Although this compound is neutral, adjusting the sample pH can sometimes help suppress the solubility of matrix components, improving extraction efficiency.[4]

| Loss During Solvent Evaporation | Due to its volatility, the internal standard can be lost if the evaporation step is too aggressive.[5] Use a gentle stream of nitrogen at a controlled, low temperature (e.g., 30-40°C) and do not evaporate to complete dryness.[4] |

Q4: I'm using Solid-Phase Extraction (SPE). Where in the process could I be losing my standard?

A4: SPE involves several steps, and loss can occur at any stage. It is essential to choose the correct sorbent chemistry (e.g., C18 for reversed-phase) based on the analyte's properties.[11]

SPE_Workflow cluster_workflow SPE Workflow Steps cluster_loss Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol) Load->Wash Loss_Load Analyte Breakthrough (Poor Retention) Load->Loss_Load Elute 5. Elute Analyte (e.g., Acetonitrile) Wash->Elute Loss_Wash Analyte Co-elutes with Interferences Wash->Loss_Wash Loss_Elute Incomplete Elution (Strong Retention) Elute->Loss_Elute

Caption: Key steps in an SPE workflow and common points of analyte loss.

Table 3: Troubleshooting Guide for Low Recovery in Solid-Phase Extraction (SPE)

Potential Cause Recommended Solution
Analyte Breakthrough During Loading The sample solvent may be too strong, preventing the IS from binding to the sorbent. Dilute the sample with a weaker solvent (e.g., water for reversed-phase SPE). Ensure the sorbent is properly conditioned and equilibrated.[9][11]
Premature Elution During Wash Step The wash solvent is too strong and is eluting the IS along with interferences.[10] Decrease the organic content of the wash solvent (e.g., switch from 20% to 5% methanol).
Incomplete Elution The elution solvent is not strong enough to remove the IS from the sorbent. Increase the strength or volume of the elution solvent. Consider adding a "soak" step where the elution solvent sits in the sorbent bed for several minutes to improve recovery.[5][11]
Sorbent Overload Too much sample or matrix components have been loaded onto the SPE cartridge, exceeding its capacity.[10] Use a larger sorbent mass or dilute the sample before loading.

| Sorbent Dewetting | For aqueous samples on reversed-phase sorbents, if the sorbent bed runs dry after conditioning/equilibration, it can lead to poor retention.[11] Ensure the sorbent bed remains wet before loading the sample. |

Key Experimental Protocols

Protocol 1: General Purpose Liquid-Liquid Extraction (LLE)

This protocol is a starting point and should be optimized for your specific sample matrix.

  • Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine), add 10 µL of your this compound internal standard solution. Vortex briefly.

  • pH Adjustment (Optional): Adjust the pH of the sample if necessary to optimize extraction conditions for your primary analyte.

  • Extraction:

    • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate).

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube using a glass Pasteur pipette.

  • Re-extraction: Repeat steps 3 and 4 with a fresh 3 mL of solvent and combine the organic layers to maximize recovery.[4]

  • Concentration:

    • Evaporate the combined organic extracts to near dryness under a gentle stream of nitrogen in a water bath set to 35°C. Do not evaporate to complete dryness to prevent loss of the volatile standard.

    • Reconstitute the residue in 100 µL of the mobile phase used for your analytical method (e.g., 50:50 acetonitrile:water).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: General Purpose Solid-Phase Extraction (SPE) - Reversed-Phase

This protocol is designed for a C18 SPE cartridge and should be optimized for your specific application.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Ensure the sorbent bed does not go dry before loading the sample.[9]

  • Sample Loading:

    • Dilute your sample (containing the this compound IS) 1:1 with deionized water.

    • Load the diluted sample onto the cartridge at a slow, steady flow rate (e.g., 1 drop per second).

    • Collect the flow-through for analysis if troubleshooting is needed.

  • Washing:

    • Pass 1 mL of a weak solvent mixture (e.g., 5% methanol in water) through the cartridge to remove hydrophilic interferences.

    • Collect the wash solvent for analysis if troubleshooting is needed.

  • Elution:

    • Elute the this compound and target analyte by passing 1 mL of a strong solvent (e.g., acetonitrile or methanol) through the cartridge.

    • Collect the eluate in a clean tube.

  • Concentration & Reconstitution:

    • Evaporate the eluate under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of the appropriate mobile phase for your analysis.

References

Impact of mobile phase composition on 4'-Methylacetophenone-d3 retention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of 4'-Methylacetophenone-d3.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase composition for the analysis of this compound on a C18 column?

A good starting point for reversed-phase HPLC analysis of this compound is a mobile phase consisting of a mixture of acetonitrile (ACN) and water. A common starting ratio is 60:40 (v/v) acetonitrile to water.[1][2] This composition typically provides a balance between adequate retention and reasonable run times.

Q2: How does changing the acetonitrile/water ratio in the mobile phase affect the retention time of this compound?

In reversed-phase chromatography, increasing the proportion of the organic solvent (acetonitrile) in the mobile phase will decrease the retention time of this compound. Conversely, increasing the proportion of water will lead to a longer retention time. This is because this compound is a relatively nonpolar compound, and a more nonpolar mobile phase (higher ACN content) will cause it to elute faster from the nonpolar C18 stationary phase.

Q3: What is the typical UV detection wavelength for this compound?

A UV detector set at approximately 245 nm to 254 nm is generally suitable for the detection of this compound and related acetophenone derivatives.[1][3]

Q4: Can methanol be used as an alternative to acetonitrile in the mobile phase?

Yes, methanol can be used as the organic modifier instead of acetonitrile. However, it is important to note that methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. Therefore, to achieve a similar retention time as with an acetonitrile-based mobile phase, a higher proportion of methanol will likely be required. The selectivity of the separation may also be different, potentially affecting the resolution of this compound from other components in the sample.

Q5: Why is controlling the pH of the mobile phase important, even for a neutral compound like this compound?

While this compound itself is not ionizable, controlling the mobile phase pH is crucial for method robustness and reproducibility. The pH can affect the ionization state of residual silanol groups on the silica-based stationary phase, which can lead to secondary interactions and poor peak shape (tailing). Maintaining a consistent, slightly acidic pH (e.g., by adding a small amount of formic or acetic acid) can help to suppress the ionization of these silanol groups and ensure symmetrical peaks.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Early Elution / Poor Retention The mobile phase is too strong (too much organic solvent).Decrease the percentage of acetonitrile in the mobile phase. For example, try changing the composition from 60:40 ACN:Water to 50:50 ACN:Water.
Long Retention Time The mobile phase is too weak (not enough organic solvent).Increase the percentage of acetonitrile in the mobile phase. For example, try changing from 50:50 ACN:Water to 60:40 ACN:Water.
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol activity. Ensure the sample is dissolved in the mobile phase.
Peak Fronting Sample overload or sample solvent stronger than the mobile phase.Reduce the concentration of the sample or the injection volume. Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the mobile phase.
Split Peaks Column void or partial blockage of the column frit.Check for column degradation. If a guard column is used, replace it. If the problem persists, the analytical column may need to be replaced. Ensure proper sample filtration to prevent frit blockage.
Inconsistent Retention Times Improper column equilibration or changes in mobile phase composition.Ensure the column is adequately equilibrated with the mobile phase before injection. Prepare fresh mobile phase daily and ensure accurate mixing.

Quantitative Data

The following table illustrates the expected impact of mobile phase composition on the retention time of an acetophenone derivative on a C18 column. Note that the exact retention times for this compound may vary depending on the specific column and other chromatographic conditions.

Mobile Phase Composition (Acetonitrile:Water, v/v)Expected Retention Time (minutes)
70:30~ 3.5
60:40~ 5.5
50:50~ 8.0
40:60~ 12.0

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound standard
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (optional, for pH adjustment)
  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Mobile Phase Preparation (60:40 Acetonitrile:Water):

  • Carefully measure 600 mL of HPLC-grade acetonitrile.
  • Carefully measure 400 mL of HPLC-grade water.
  • Combine the solvents in a suitable container and mix thoroughly.
  • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration).
  • Optional: For improved peak shape, 0.1% formic acid can be added to the aqueous portion of the mobile phase before mixing.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
  • From the stock solution, prepare a series of working standards at appropriate concentrations for calibration.

5. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[2]

6. HPLC Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)
  • Mobile Phase: Acetonitrile:Water (60:40, v/v)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: Ambient (or controlled at 25 °C)
  • UV Detection: 245 nm[1]

7. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the prepared standards and samples.
  • Record the chromatograms and determine the retention time and peak area for this compound.

Visualizations

cluster_0 Mobile Phase Composition cluster_1 Retention Time High Acetonitrile High Acetonitrile Short Short High Acetonitrile->Short Leads to Balanced Acetonitrile/Water Balanced Acetonitrile/Water Moderate Moderate Balanced Acetonitrile/Water->Moderate Leads to High Water High Water Long Long High Water->Long Leads to

Caption: Relationship between mobile phase composition and retention time.

start Start Analysis prep_mobile_phase Prepare Mobile Phase (e.g., 60:40 ACN:Water) start->prep_mobile_phase prep_sample Prepare and Filter Sample prep_mobile_phase->prep_sample equilibrate Equilibrate HPLC Column prep_sample->equilibrate inject Inject Sample equilibrate->inject acquire_data Acquire Chromatogram inject->acquire_data analyze Analyze Data (Retention Time, Peak Area) acquire_data->analyze end End analyze->end

Caption: General experimental workflow for HPLC analysis.

References

Ensuring linearity and reproducibility with 4'-Methylacetophenone-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4'-Methylacetophenone-d3. This resource is designed for researchers, scientists, and drug development professionals to ensure linearity and reproducibility in their analytical methods. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated form of 4'-Methylacetophenone. In this stable isotope-labeled standard, the three hydrogen atoms of the methyl group attached to the phenyl ring have been replaced with deuterium atoms.[1] Its primary application is as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for the determination of 4'-Methylacetophenone.[2] The unlabeled compound, 4'-Methylacetophenone, is used as a fragrance and flavoring agent and as an intermediate in the synthesis of pharmaceuticals and other chemicals.[3][4][5][6][7]

Q2: Why am I observing poor linearity in my calibration curve?

Poor linearity in your calibration curve when using this compound as an internal standard can stem from several factors:

  • Concentration Range: The selected concentration range may exceed the linear dynamic range of the mass spectrometer.

  • Matrix Effects: Components in your sample matrix can interfere with the ionization of the analyte and/or the internal standard, leading to ion suppression or enhancement.[8]

  • Contamination: The internal standard or the analyte may be contaminated, or there may be carryover from previous injections.

For a step-by-step guide to troubleshooting linearity issues, please refer to the "Troubleshooting Linearity" section below.

Q3: My results are not reproducible. What are the common causes?

Lack of reproducibility is a common challenge in analytical chemistry. When using this compound, consider the following potential causes:

  • Inconsistent Sample Preparation: Variability in extraction efficiency or dilution steps can lead to inconsistent results.

  • Instability of the Analyte or Internal Standard: this compound, while generally stable, may degrade under certain storage or experimental conditions.

  • Instrument Variability: Fluctuations in the performance of the chromatograph or mass spectrometer can impact reproducibility.

  • Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography, which can lead to differential matrix effects if the two peaks are not fully co-eluting.

Please see the "Troubleshooting Reproducibility" section for detailed guidance.

Q4: Is there a risk of isotopic exchange with this compound?

The deuterium atoms in this compound are on a methyl group attached to the aromatic ring. This position is generally not susceptible to back-exchange (replacement of deuterium with hydrogen) under typical analytical conditions (neutral or mildly acidic/basic pH). The risk of isotopic exchange is higher when deuterium atoms are attached to heteroatoms (like oxygen or nitrogen) or to a carbon atom adjacent to a carbonyl group. Since the deuterium labels in this compound are on a stable methyl group, the risk of isotopic exchange is low.

Troubleshooting Guides

Troubleshooting Linearity

If you are experiencing issues with the linearity of your calibration curve, follow these steps:

Step 1: Evaluate Your Calibration Curve Preparation

  • Action: Double-check the concentrations of your calibration standards and the fixed concentration of the internal standard (this compound) in each.

  • Rationale: Simple calculation errors are a common source of non-linearity.

Step 2: Assess for Matrix Effects

  • Action: Prepare a set of calibration standards in a clean solvent (e.g., methanol) and another set in a blank matrix extract (a sample matrix that does not contain the analyte). Compare the slopes of the two calibration curves.

  • Rationale: A significant difference in the slopes indicates the presence of matrix effects.

Step 3: Investigate Potential Contamination

  • Action: Inject a blank sample (solvent or blank matrix) after a high-concentration standard.

  • Rationale: The presence of the analyte or internal standard in the blank injection suggests carryover in the injection system.

The following diagram illustrates a decision-making workflow for troubleshooting linearity issues.

G start Poor Linearity Observed check_cal Verify Calibration Standard Concentrations start->check_cal matrix_test Perform Matrix Effect Experiment check_cal->matrix_test Concentrations Correct carryover_test Check for Carryover matrix_test->carryover_test No Significant Matrix Effect optimize_cleanup Optimize Sample Cleanup matrix_test->optimize_cleanup Matrix Effect Observed adjust_range Adjust Concentration Range carryover_test->adjust_range No Carryover clean_system Clean Injection Port and Column carryover_test->clean_system Carryover Detected end_good Linearity Achieved adjust_range->end_good Linearity Improves end_bad Consult Instrument Specialist adjust_range->end_bad Linearity Still Poor optimize_cleanup->end_good clean_system->end_good

Caption: Troubleshooting workflow for linearity issues.

Troubleshooting Reproducibility

For issues with reproducibility, consider the following troubleshooting steps:

Step 1: Evaluate the Stability of Stock and Working Solutions

  • Action: Prepare fresh stock and working solutions of both 4'-Methylacetophenone and this compound. Compare the results obtained with the fresh solutions to those from the older solutions.

  • Rationale: Compounds can degrade over time, especially if not stored properly. This compound should be stored at the recommended temperature and protected from light.

Step 2: Assess Chromatographic Performance

  • Action: Overlay the chromatograms from several injections. Check for shifts in retention time, changes in peak shape, and variations in peak area of the internal standard.

  • Rationale: Inconsistent chromatography can lead to poor reproducibility. A retention time shift between the analyte and internal standard can expose them to different matrix effects, compromising accuracy.

Step 3: Verify Sample Preparation Consistency

  • Action: Prepare and analyze a set of replicate samples from a single source. Calculate the relative standard deviation (RSD) of the results.

  • Rationale: A high RSD suggests variability in the sample preparation procedure.

The following diagram outlines the process for ensuring reproducible results.

G start Poor Reproducibility check_solutions Prepare Fresh Stock/Working Solutions start->check_solutions check_chromatography Evaluate Chromatographic Performance check_solutions->check_chromatography Issue Persists check_sample_prep Assess Sample Preparation Consistency check_chromatography->check_sample_prep Chromatography Stable instrument_maintenance Perform Instrument Maintenance check_chromatography->instrument_maintenance Chromatography Unstable end_good Reproducibility Achieved check_sample_prep->end_good Sample Prep Consistent end_bad Method Re-validation Required check_sample_prep->end_bad Sample Prep Inconsistent instrument_maintenance->end_good

Caption: Workflow for troubleshooting reproducibility.

Experimental Protocols

Protocol for Preparation of a Calibration Curve
  • Prepare Stock Solutions:

    • Accurately weigh and dissolve 4'-Methylacetophenone and this compound in a suitable solvent (e.g., methanol) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

  • Prepare Working Standard Solutions:

    • Perform serial dilutions of the 4'-Methylacetophenone stock solution to create a series of working standard solutions at different concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare Internal Standard Working Solution:

    • Dilute the this compound stock solution to a fixed concentration to be used for spiking all samples and standards (e.g., 100 ng/mL).

  • Prepare Calibration Standards:

    • To a series of vials, add a fixed volume of the internal standard working solution.

    • Add a corresponding volume of each working standard solution to create a calibration curve with a range of analyte concentrations.

    • Bring all vials to the same final volume with the solvent.

  • Analysis:

    • Analyze the calibration standards by LC-MS or GC-MS.

  • Data Processing:

    • For each calibration point, calculate the peak area ratio of the analyte to the internal standard.

    • Plot the peak area ratio against the concentration of the analyte.

    • Perform a linear regression to determine the equation of the line, the correlation coefficient (r²), and the linearity range.

Data Presentation

Table 1: Example Calibration Curve Data
Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,1000.0101
57,650152,3000.0502
1015,300151,5000.1010
5075,800150,9000.5023
100151,200149,8001.0093
500755,000151,0005.0000
10001,505,000150,50010.0000

Linear Regression Results:

  • Equation: y = 0.01x + 0.0001

  • r²: 0.9998

Table 2: Example Reproducibility Data (n=6)
ReplicateCalculated Concentration (ng/mL)
199.8
2101.2
398.9
4100.5
5102.1
699.5

Statistical Analysis:

  • Mean: 100.3 ng/mL

  • Standard Deviation: 1.2

  • Relative Standard Deviation (RSD): 1.2%

References

Validation & Comparative

The Gold Standard of Quantification: A Comparative Guide to Method Validation Using 4'-Methylacetophenone-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice and proper implementation of an internal standard are paramount for achieving accurate and reliable results. This guide provides an in-depth comparison of method validation performance when utilizing a deuterated internal standard, specifically 4'-Methylacetophenone-d3, versus non-deuterated alternatives. Supported by representative experimental data and detailed protocols, this document serves as a practical resource for validating robust analytical methods.

The use of an internal standard (IS) is a widely accepted practice in analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS). An IS is a compound of known concentration added to samples, calibration standards, and quality controls to correct for variations that can occur during sample preparation and analysis. The ideal internal standard closely mimics the chemical and physical properties of the analyte of interest.[1]

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[2] This is because their physicochemical properties are nearly identical to their non-deuterated counterparts, leading to similar extraction efficiencies, chromatographic retention times, and ionization responses. This near-identical behavior allows for superior correction of analytical variability compared to non-deuterated, or structural analogue, internal standards.[3]

Superior Performance with a Deuterated Internal Standard: A Quantitative Comparison

The primary advantage of using a deuterated internal standard like this compound is the significant improvement in the accuracy and precision of the analytical method. The following tables present a summary of typical quantitative data from method validation experiments, comparing the performance of a method using a deuterated internal standard with one using a non-deuterated internal standard and a method with no internal standard.

Table 1: Comparison of Method Validation Parameters

Validation ParameterMethod with this compound (Deuterated IS)Method with a Non-Deuterated IS (Structural Analogue)Method without Internal Standard
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.990
Accuracy (% Recovery) 98 - 102%90 - 110%80 - 120%
Precision (%RSD)
- Intra-day< 5%< 10%< 15%
- Inter-day< 7%< 12%< 20%
Limit of Quantitation (LOQ) LowerModerateHigher

Table 2: Accuracy and Precision Data for Quality Control Samples

QC LevelMethod with this compound (Deuterated IS)Method with a Non-Deuterated IS (Structural Analogue)
Accuracy (%) Precision (%RSD)
Low 101.54.2
Medium 99.83.1
High 100.32.5

The "Why" Behind the Data: The Principle of Internal Standard Correction

An internal standard corrects for variations by providing a constant reference signal. The quantification is based on the ratio of the analyte's response to the internal standard's response. This ratiometric approach effectively cancels out errors that affect both the analyte and the internal standard equally.

cluster_1 Sources of Variability cluster_2 Correction Mechanism Analyte Analyte SamplePrep Sample Preparation (e.g., extraction loss) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep Injection Injection Volume Variation SamplePrep->Injection Ionization Ionization Suppression/ Enhancement Injection->Ionization Ratio Calculate Ratio: Analyte Signal / IS Signal Ionization->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Figure 1: Principle of internal standard correction for analytical variability.

Experimental Protocols for Method Validation

Detailed and rigorous experimental protocols are essential for a successful method validation. The following outlines the key experiments for validating a quantitative method using this compound as an internal standard, typically performed using GC-MS.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the analyte and this compound into separate 10 mL volumetric flasks. Dissolve in a suitable solvent (e.g., methanol or acetonitrile) and bring to volume. Store at -20°C.

  • Calibration Standard and Quality Control (QC) Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and QCs at different concentration levels.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a constant concentration (e.g., 1 µg/mL) to be added to all samples.

Sample Preparation
  • To a 100 µL aliquot of the sample (e.g., plasma, urine, or environmental water sample), calibration standard, or QC, add 10 µL of the internal standard working solution.

  • Perform the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection into the GC-MS system.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet: Splitless injection at 250°C.

    • Oven Temperature Program: Optimize for the separation of the analyte and internal standard (e.g., start at 100°C, ramp to 280°C).

    • Carrier Gas: Helium at a constant flow.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and this compound.

Method Validation Experiments
  • Linearity: Analyze a series of calibration standards (typically 5-7 levels) in triplicate to establish the relationship between the analyte/IS peak area ratio and concentration. The linearity is assessed by the coefficient of determination (R²).

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). Accuracy is expressed as the percentage of the nominal concentration, and precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Specificity and Selectivity: Analyze blank matrix samples from different sources to ensure no endogenous interferences co-elute with the analyte or internal standard.

  • Stability: Evaluate the stability of the analyte and internal standard in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage).

cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Validation Stock Prepare Stock Solutions (Analyte & IS) Working Prepare Working Solutions (Calibration Standards, QCs, IS) Stock->Working Spike Spike Samples, Standards, QCs with Internal Standard Working->Spike Extract Perform Sample Extraction Spike->Extract Reconstitute Evaporate and Reconstitute Extract->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS Data Data Processing (Peak Area Ratio) GCMS->Data Validation Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) Data->Validation

Figure 2: Experimental workflow for method validation using an internal standard.

Conclusion

The use of a deuterated internal standard, such as this compound, is a robust strategy for developing high-quality quantitative analytical methods. The near-identical physicochemical properties to the analyte ensure superior correction for analytical variability, leading to enhanced accuracy and precision. While the initial investment in a deuterated standard may be higher than for a non-deuterated analogue, the long-term benefits of data reliability, reduced need for repeat analyses, and confidence in analytical results are invaluable for researchers, scientists, and drug development professionals.

References

A Comparative Guide to Internal Standards: 4'-Methylacetophenone-d3 vs. Non-Deuterated Alternatives in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison between the deuterated internal standard 4'-Methylacetophenone-d3 and non-deuterated internal standards, supported by representative experimental data and detailed methodologies for performance evaluation.

In quantitative mass spectrometry, an internal standard (IS) is indispensable for correcting variations that can occur during sample preparation, chromatographic separation, and detection. An ideal internal standard should mimic the analyte of interest as closely as possible in terms of physicochemical properties to ensure it is equally affected by experimental variability. The two primary choices for an internal standard are a stable isotope-labeled (deuterated) version of the analyte, such as this compound, or a structurally similar but non-isotopically labeled compound (a structural analog).

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Stable isotope-labeled internal standards, like this compound, are widely considered the gold standard in quantitative mass spectrometry.[1][2] Their key advantage lies in their near-identical chemical and physical properties to the analyte, 4'-Methylacetophenone. This ensures they co-elute during chromatography and experience the same degree of ionization efficiency and matrix effects in the mass spectrometer.[2]

However, a phenomenon known as the "deuterium isotope effect" can sometimes lead to a slight chromatographic separation between the deuterated standard and the non-deuterated analyte.[1][3] This can potentially compromise accuracy if the two compounds elute in a region of differential matrix-induced ion suppression or enhancement.[1] Non-deuterated internal standards, while more readily available and often less expensive, are more likely to exhibit different chromatographic and ionization behavior compared to the analyte, which can lead to less effective correction for experimental variability.[4]

The following tables present a summary of expected quantitative performance based on typical data from studies comparing deuterated and non-deuterated internal standards for small molecules.

Table 1: Comparison of Accuracy and Precision
Performance MetricThis compound (Deuterated IS)Non-Deuterated Structural Analog ISKey Observations
Accuracy (Mean % Bias) ± 5%± 15%The deuterated IS is expected to provide a more accurate quantification of the analyte.[2]
Precision (% CV) < 5%< 15%Assays using a deuterated IS typically exhibit higher precision (lower coefficient of variation).[2]

Data presented are representative values based on published studies comparing internal standard performance for other small molecules.

Table 2: Comparison of Matrix Effect and Recovery
Performance MetricThis compound (Deuterated IS)Non-Deuterated Structural Analog ISKey Observations
Matrix Effect (% CV of IS-normalized MF) < 5%< 15%The deuterated IS more effectively compensates for variability in matrix effects across different biological samples.[1]
Extraction Recovery (% CV) < 10%< 20%The similar physicochemical properties of the deuterated IS lead to more consistent extraction recovery relative to the analyte.

MF (Matrix Factor) is a measure of the impact of the matrix on the ionization of the analyte. A lower CV of the IS-normalized MF indicates better compensation for matrix effects.

Experimental Protocols

To objectively evaluate the performance of this compound against a non-deuterated internal standard, a series of validation experiments should be conducted. Below is a detailed methodology for a key experiment: the assessment of matrix effects.

Protocol: Evaluation of Matrix Effects

1. Objective:

To assess the ability of this compound and a non-deuterated structural analog to compensate for matrix effects in a biological matrix (e.g., human plasma).

2. Materials:

  • 4'-Methylacetophenone analytical standard

  • This compound internal standard

  • Non-deuterated structural analog internal standard (e.g., 4'-Ethylacetophenone)

  • Control human plasma from at least six different sources

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

3. Procedure:

  • Sample Preparation:

    • Set 1 (Analyte in Neat Solution): Prepare a solution of 4'-Methylacetophenone in a mixture of methanol and water (50:50, v/v) at a concentration of 100 ng/mL.

    • Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources using a protein precipitation method (e.g., add 3 volumes of acetonitrile, vortex, and centrifuge). Spike the resulting supernatant with 4'-Methylacetophenone to a final concentration of 100 ng/mL.

    • Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of this compound and the non-deuterated IS in the reconstitution solvent at their working concentrations.

    • Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS to their working concentrations in separate sets of samples.

  • LC-MS/MS Analysis:

    • Analyze all samples using a validated LC-MS/MS method.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to achieve separation of the analyte and IS.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize MRM transitions for 4'-Methylacetophenone, this compound, and the non-deuterated IS.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte in each of the six plasma sources: MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)

    • Calculate the IS-normalized MF for both the deuterated and non-deuterated internal standards for each plasma source: IS-normalized MF = (Peak Area of Analyte in Set 2 / Peak Area of IS in Set 4) / (Peak Area of Analyte in Set 1 / Peak Area of IS in Set 3)

    • Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both internal standards.

4. Interpretation:

A lower CV for the IS-normalized MF indicates a better compensation for the variability of the matrix effect by the internal standard.

Visualizing the Concepts

To better understand the experimental workflow and the underlying principles, the following diagrams are provided.

G cluster_workflow Bioanalytical Workflow sample Biological Sample (Plasma) add_is Add Internal Standard (Deuterated or Non-Deuterated) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification (Analyte/IS Peak Area Ratio) analysis->quantification

Bioanalytical workflow using an internal standard.

G cluster_ideal Ideal Scenario: Perfect Co-elution cluster_reality Deuterium Isotope Effect: Chromatographic Shift A1 Analyte IS1 Deuterated IS A2 Analyte ME Matrix Effect (Ion Suppression) A2->ME Experiences greater ion suppression IS2 Deuterated IS IS2->A2

References

Determining Linearity and Range in Bioanalytical Assays: A Guide for Researchers Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the linearity and dynamic range of a bioanalytical assay is a cornerstone of method validation, ensuring data accuracy and reliability. This guide provides a comprehensive overview of the principles, experimental protocols, and data presentation for determining these critical parameters, with a special focus on the application of deuterated internal standards like 4'-Methylacetophenone-d3.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is a critical step in bioanalytical method development. Deuterated internal standards, like this compound, are chemically almost identical to the analyte, differing only in the presence of heavier isotopes. This similarity ensures they co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer, effectively correcting for matrix effects and other sources of analytical variability.

Alternative internal standards, such as structural analogs, may be used when a deuterated version of the analyte is unavailable. However, these compounds can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, potentially leading to less accurate quantification.

The following table provides a template for summarizing and comparing the performance of different internal standards in a bioanalytical assay.

ParameterThis compound (Hypothetical Data)Alternative Internal Standard (e.g., Structural Analog)Acceptance Criteria (Typical)
Linearity (R²) > 0.995> 0.992≥ 0.99
Linear Range 1 - 1000 ng/mL5 - 500 ng/mLDefined by LLOQ and ULOQ
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mLSignal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%
Upper Limit of Quantification (ULOQ) 1000 ng/mL500 ng/mLAccuracy within ±15%; Precision ≤ 15%
Accuracy (% Bias) -5% to +5%-10% to +12%Within ±15% (±20% at LLOQ)
Precision (% CV) < 10%< 15%≤ 15% (≤ 20% at LLOQ)

Experimental Protocols

A detailed and standardized protocol is crucial for the successful determination of assay linearity and range.

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare a primary stock solution of the analyte and the internal standard (e.g., this compound) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serially diluting the primary stock solution with the appropriate solvent.

  • Calibration Standards: Prepare a set of at least six to eight non-zero calibration standards by spiking the appropriate biological matrix (e.g., human plasma) with the analyte working standard solutions to cover the expected concentration range. A blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only) should also be prepared.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., this compound) at a constant concentration.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (approx. 3x LLOQ), Medium QC, and High QC (approx. 80% of the highest calibration standard).

Sample Preparation (Generic Liquid-Liquid Extraction Protocol)
  • To 100 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions: Develop a suitable chromatographic method to achieve separation of the analyte and internal standard from endogenous matrix components. A C18 column is commonly used for the separation of small molecules. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Conditions: Optimize the mass spectrometer parameters for the detection of the analyte and the internal standard. This includes selecting the appropriate ionization mode (e.g., positive or negative electrospray ionization) and optimizing the precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve the accuracy at the lower end of the curve.

  • Determine Linearity and Range: The linearity is assessed by the correlation coefficient (R²), which should ideally be ≥ 0.99. The linear range is the concentration range over which the assay is demonstrated to be accurate, precise, and linear. The LLOQ and ULOQ define the lower and upper ends of this range, respectively.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram, generated using Graphviz, illustrates the key steps in determining the linearity and range of a bioanalytical assay.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_data Data Processing & Evaluation stock_solutions Prepare Stock Solutions (Analyte & IS) working_standards Prepare Working Standards (Analyte) stock_solutions->working_standards calibration_standards Spike Calibration Standards in Matrix working_standards->calibration_standards qc_samples Prepare QC Samples in Matrix working_standards->qc_samples add_is Add Internal Standard (this compound) calibration_standards->add_is qc_samples->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis peak_integration Peak Integration & Area Ratio Calculation lc_ms_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve regression_analysis Linear Regression Analysis (Determine R²) calibration_curve->regression_analysis linearity_range Determine Linearity & Range (LLOQ & ULOQ) regression_analysis->linearity_range

Experimental workflow for linearity and range determination.

Logical Relationships in Assay Validation

The determination of linearity and range is intrinsically linked to other key validation parameters. The following diagram illustrates these logical relationships.

logical_relationships cluster_core Core Validation Parameters cluster_limits Quantitative Limits cluster_foundation Foundational Parameters Linearity Linearity (R²) Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Range->Linearity Accuracy->Linearity Accuracy->Range Precision->Linearity Precision->Range LLOQ Lower Limit of Quantification (LLOQ) LLOQ->Range ULOQ Upper Limit of Quantification (ULOQ) ULOQ->Range Selectivity Selectivity Selectivity->LLOQ MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Stability Stability Stability->Accuracy Stability->Precision

Interdependencies of key bioanalytical validation parameters.

References

A Comparative Guide to Analyte Quantification Using 4'-Methylacetophenone-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of 4'-Methylacetophenone-d3 as an internal standard for the quantification of various analytes, focusing on the key metrics of Limit of Detection (LOD) and Limit of Quantification (LOQ). While specific experimental data for this compound is not widely published, this document presents a representative comparison based on typical performance characteristics of deuterated internal standards in GC-MS and LC-MS applications. The data herein is illustrative to guide researchers in their method development and validation processes.

Data Presentation: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The following tables summarize the hypothetical, yet realistic, LOD and LOQ values for a selection of aromatic ketone analytes. These values are representative of what could be achieved using this compound as an internal standard in a validated GC-MS method, compared to other commonly used internal standards.

Table 1: Comparison of LOD and LOQ for Aromatic Ketones using different Internal Standards (GC-MS)

AnalyteInternal StandardLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
AcetophenoneThis compound0.51.5
Benzophenone-d100.61.8
Naphthalene-d80.82.4
PropiophenoneThis compound0.72.1
Benzophenone-d100.82.4
Naphthalene-d81.03.0
ButyrophenoneThis compound0.92.7
Benzophenone-d101.03.0
Naphthalene-d81.23.6

Note: The superior performance of a deuterated internal standard like this compound is attributed to its similar chemical and physical properties to the analytes of interest, which helps to compensate for variability during sample preparation and analysis.

Experimental Protocols

A detailed methodology for the determination of LOD and LOQ for aromatic ketones using this compound as an internal standard is provided below.

1. Materials and Reagents

  • Analytes: Acetophenone, Propiophenone, Butyrophenone (analytical standard grade)

  • Internal Standard: this compound (≥98% isotopic purity)

  • Solvent: Dichloromethane (HPLC grade)

  • Stock Solutions: Individual stock solutions of analytes and the internal standard were prepared in dichloromethane at a concentration of 1 mg/mL.

  • Calibration Standards: A series of calibration standards were prepared by serial dilution of the stock solutions to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Each calibration standard contained a constant concentration of this compound (e.g., 10 ng/mL).

  • Blank Samples: Dichloromethane.

2. Instrumentation (GC-MS)

  • Gas Chromatograph: Agilent 7890B GC System

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C held for 1 min, ramped to 280°C at 15°C/min, and held for 5 min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

3. Method for LOD and LOQ Determination

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ is the standard deviation of the y-intercept of the regression line.

  • S is the slope of the calibration curve.

Procedure:

  • A series of seven calibration standards at the lower end of the concentration range (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 ng/mL) were prepared and analyzed.

  • A calibration curve was constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • The slope (S) and the standard deviation of the y-intercept (σ) were obtained from the linear regression analysis of the calibration curve.

  • The LOD and LOQ were then calculated using the formulas above.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) using an internal standard.

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis (GC-MS / LC-MS) cluster_data Data Processing & Calculation cluster_validation Verification A Prepare Analyte Stock Solutions C Prepare Calibration Standards (Analyte + Constant IS) A->C B Prepare Internal Standard (IS) Stock Solution (this compound) B->C D Prepare Blank Samples (Solvent + Constant IS) B->D E Inject & Analyze Calibration Standards C->E F Inject & Analyze Blank Samples D->F G Construct Calibration Curve (Analyte/IS Ratio vs. Concentration) E->G F->G H Determine Slope (S) and Standard Deviation of Intercept (σ) G->H I Calculate LOD = 3.3 * (σ / S) H->I J Calculate LOQ = 10 * (σ / S) H->J K Prepare & Analyze Spiked Samples at Calculated LOD & LOQ I->K J->K L Confirm Signal-to-Noise Ratio (S/N ≈ 3 for LOD, S/N ≈ 10 for LOQ) K->L

Comparative Guide to the Robustness and Ruggedness of an HPLC-UV Analytical Method for 4'-Methylacetophenone-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the robustness and ruggedness of a hypothetical High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of 4'-Methylacetophenone-d3. The data presented herein is illustrative, based on established principles of analytical method validation, to guide researchers, scientists, and drug development professionals in designing and evaluating their own studies.

Data Presentation: Robustness and Ruggedness Study Summary

The following tables summarize the effect of deliberate variations in method parameters (robustness) and operational conditions (ruggedness) on the analytical results for this compound.

Table 1: Robustness Study of the HPLC-UV Method for this compound

Parameter VariedVariationRetention Time (min)Peak Area (mAU*s)Tailing FactorResolution (Rs)
Nominal Condition - 5.25 1254321 1.10 2.5
Flow Rate+10% (1.1 mL/min)4.7811402901.122.4
-10% (0.9 mL/min)5.8313936901.092.6
Column Temperature+5°C (35°C)5.1512587651.082.7
-5°C (25°C)5.3512498771.112.3
Mobile Phase pH+0.2 units5.2012511231.152.4
-0.2 units5.3012575191.052.6
Wavelength±2 nm5.2512417781.102.5

Table 2: Ruggedness Study of the HPLC-UV Method for this compound

Parameter VariedAnalyst 1 - Instrument 1Analyst 2 - Instrument 2
Day 1
Retention Time (min)5.265.23
Peak Area (mAUs)12567891249876
%RSD (n=6)0.8%0.9%
Day 2
Retention Time (min)5.245.27
Peak Area (mAUs)12512341258910
%RSD (n=6)0.7%0.8%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Standard Solution Preparation

A stock solution of this compound was prepared by dissolving 10 mg of the standard in 100 mL of methanol to obtain a concentration of 100 µg/mL. Working standard solutions were prepared by diluting the stock solution with the mobile phase to a final concentration of 10 µg/mL.

Chromatographic Conditions (Nominal)
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Robustness Study Protocol

The robustness of the method was evaluated by introducing small, deliberate variations to the nominal chromatographic conditions. One parameter was changed at a time while keeping others constant. The following variations were assessed:

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 5°C

  • Mobile Phase pH: ± 0.2 units (adjusted with formic acid)

  • Detection Wavelength: ± 2 nm

For each condition, the standard solution was injected in triplicate. The retention time, peak area, tailing factor, and resolution were recorded.

Ruggedness Study Protocol

The ruggedness of the analytical method was assessed by having two different analysts perform the analysis on two different, but equivalent, HPLC systems on two different days. Each analyst prepared the mobile phase and standard solutions independently. Six replicate injections of the standard solution were performed for each condition, and the mean and relative standard deviation (%RSD) of the peak area and retention time were calculated.

Visualizations

The following diagrams illustrate the logical workflow of the robustness and ruggedness studies.

Robustness_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Prep_Standard Prepare Standard Solution Nominal_Condition Analyze under Nominal Conditions Prep_Standard->Nominal_Condition Prep_Mobile_Phase Prepare Mobile Phase Prep_Mobile_Phase->Nominal_Condition Vary_Flow_Rate Vary Flow Rate (±10%) Nominal_Condition->Vary_Flow_Rate Vary_Temp Vary Column Temp. (±5°C) Nominal_Condition->Vary_Temp Vary_pH Vary Mobile Phase pH (±0.2) Nominal_Condition->Vary_pH Vary_Wavelength Vary Wavelength (±2 nm) Nominal_Condition->Vary_Wavelength Collect_Data Collect Data (RT, Area, Tailing, Rs) Vary_Flow_Rate->Collect_Data Vary_Temp->Collect_Data Vary_pH->Collect_Data Vary_Wavelength->Collect_Data Compare_Results Compare Results to Nominal Collect_Data->Compare_Results Assess_Impact Assess Impact of Variations Compare_Results->Assess_Impact

Workflow for the Robustness Study of the Analytical Method.

Ruggedness_Study_Workflow cluster_analyst1 Analyst 1 / Instrument 1 cluster_analyst2 Analyst 2 / Instrument 2 cluster_evaluation Evaluation A1_Day1 Day 1 Analysis Collect_Data Collect Data (RT, Area, %RSD) A1_Day1->Collect_Data A1_Day2 Day 2 Analysis A1_Day2->Collect_Data A2_Day1 Day 1 Analysis A2_Day1->Collect_Data A2_Day2 Day 2 Analysis A2_Day2->Collect_Data Compare_Inter_Analyst Compare Inter-Analyst Results Collect_Data->Compare_Inter_Analyst Compare_Inter_Day Compare Inter-Day Results Collect_Data->Compare_Inter_Day Assess_Reproducibility Assess Method Reproducibility Compare_Inter_Analyst->Assess_Reproducibility Compare_Inter_Day->Assess_Reproducibility

Workflow for the Ruggedness Study of the Analytical Method.

Cross-Validation of Analytical Methods: A Comparative Guide to GC-MS and LC-MS/MS for the Quantification of 4'-Methylacetophenone Using 4'-Methylacetophenone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the reliable quantification of 4'-Methylacetophenone, utilizing its deuterated internal standard, 4'-Methylacetophenone-d3.

This guide provides a comprehensive cross-validation of two common analytical techniques, GC-MS and LC-MS/MS, for the quantitative analysis of 4'-Methylacetophenone. The use of a stable isotope-labeled internal standard, this compound, is central to both methodologies, ensuring high accuracy and precision by correcting for variability during sample preparation and analysis. This document presents detailed experimental protocols and a comparative summary of performance data to assist researchers in selecting the optimal method for their specific analytical needs.

Introduction to 4'-Methylacetophenone and the Role of Deuterated Internal Standards

4'-Methylacetophenone is an aromatic ketone that finds applications in various fields, including as a fragrance component and a potential biomarker.[1] Accurate and precise quantification of this compound in complex matrices, such as biological fluids or environmental samples, is crucial for various research and development applications.

The "gold standard" for quantitative analysis using mass spectrometry involves the use of stable isotope-labeled internal standards (SIL-IS). This compound, a deuterated analog of the analyte, is an ideal internal standard as it exhibits nearly identical chemical and physical properties to the unlabeled compound, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow for effective correction of matrix effects and variations in instrument response, leading to more reliable and reproducible results.

Experimental Methodologies

Detailed experimental protocols for the analysis of 4'-Methylacetophenone using both GC-MS and LC-MS/MS with this compound as an internal standard are provided below. These protocols are based on established analytical practices for similar aromatic ketones.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A modified QuEChERS protocol is employed for the extraction of 4'-Methylacetophenone from a biological matrix (e.g., plasma).

  • Sample Aliquoting: Take 1 mL of the plasma sample in a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound solution (in acetonitrile) to each sample, calibrant, and quality control sample.

  • Extraction: Add 1 mL of acetonitrile to the tube.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate and sodium acetate) to induce phase separation.

  • Vortexing and Centrifugation: Vortex the tube vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the upper acetonitrile layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS/MS or ethyl acetate for GC-MS).

cluster_sample_prep Sample Preparation Workflow sample 1. Plasma Sample (1 mL) spike 2. Spike with this compound sample->spike extract 3. Add Acetonitrile (1 mL) spike->extract salts 4. Add QuEChERS Salts extract->salts vortex 5. Vortex & Centrifuge salts->vortex supernatant 6. Collect Acetonitrile Layer vortex->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute dry->reconstitute

Figure 1. General sample preparation workflow using the QuEChERS method.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

cluster_gcms GC-MS Analysis Workflow injection GC Injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (Quadrupole Analyzer) ionization->detection data Data Acquisition & Analysis detection->data

Figure 2. Experimental workflow for GC-MS analysis.
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 2 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Parameters:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Data Acquisition: Selected Ion Monitoring (SIM) mode.

      • 4'-Methylacetophenone: m/z 119 (quantifier), 91, 134 (qualifiers).

      • This compound: m/z 122 (quantifier), 94, 137 (qualifiers).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

cluster_lcmsms LC-MS/MS Analysis Workflow injection LC Injection separation Chromatographic Separation (Reversed-Phase Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (Triple Quadrupole) ionization->detection data Data Acquisition & Analysis detection->data

Figure 3. Experimental workflow for LC-MS/MS analysis.
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Sciex Triple Quad™ 5500 or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Injection Volume: 5 µL.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 30% B, hold for 0.5 min.

    • Linearly increase to 95% B over 2.5 min.

    • Hold at 95% B for 1 min.

    • Return to 30% B and re-equilibrate for 1 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometer Parameters:

    • Data Acquisition: Multiple Reaction Monitoring (MRM).

      • 4'-Methylacetophenone: Precursor ion m/z 135.1 -> Product ion m/z 120.1 (quantifier), 91.1 (qualifier).

      • This compound: Precursor ion m/z 138.1 -> Product ion m/z 123.1 (quantifier).

Quantitative Performance Data: A Comparative Analysis

The following table summarizes the typical performance characteristics of the GC-MS and LC-MS/MS methods for the quantification of 4'-Methylacetophenone, using this compound as the internal standard. These values are representative of what can be expected from well-validated methods for similar aromatic ketones.[2]

Validation ParameterGC-MSLC-MS/MS
Linearity (R²) > 0.995> 0.998
Linear Range 1 - 500 ng/mL0.1 - 200 ng/mL
Limit of Quantification (LOQ) 1 ng/mL0.1 ng/mL
Accuracy (Recovery %) 90 - 110%95 - 105%
Precision (Intra-day RSD %) < 10%< 5%
Precision (Inter-day RSD %) < 15%< 10%
Matrix Effect ModerateMinimal

Discussion and Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of 4'-Methylacetophenone when used in conjunction with a deuterated internal standard like this compound. The choice between the two methods will often depend on the specific requirements of the study.

  • GC-MS is a robust and cost-effective technique that provides excellent sensitivity and selectivity. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. The established libraries of mass spectra for EI ionization can also aid in compound identification.

  • LC-MS/MS generally offers superior sensitivity and specificity, with a lower limit of quantification.[2] This makes it the preferred method for applications requiring the detection of trace levels of the analyte. Furthermore, LC-MS/MS is more suitable for the analysis of a wider range of compounds, including those that are thermally labile or less volatile, without the need for derivatization. The use of MRM provides a high degree of selectivity, minimizing interference from complex matrices.

References

A Comparative Guide to Deuterated Internal Standards: 4'-Methylacetophenone-d3 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) has become the gold standard for achieving reliable and reproducible results.[1] This guide provides an objective comparison of the performance of 4'-Methylacetophenone-d3 against other commonly used deuterated standards, supported by established analytical principles and illustrative experimental data.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery.[1] By adding a known quantity of the deuterated standard to a sample, variations introduced during sample preparation and analysis, such as matrix effects, can be effectively normalized, leading to more precise and accurate quantification.[2]

Comparison of Physicochemical Properties

The choice of a deuterated internal standard is often guided by the physicochemical properties of the analyte. For the analysis of aromatic ketones, this compound presents a structurally analogous option. Below is a comparison of its properties with other commonly used deuterated ketone standards.

PropertyThis compoundAcetone-d6Methyl Ethyl Ketone-d5 (MEK-d5)
Molecular Formula C₉H₇D₃OC₃D₆OC₄H₃D₅O
Molecular Weight 137.20 g/mol 64.12 g/mol 77.14 g/mol
Structure Aromatic KetoneAliphatic KetoneAliphatic Ketone
Polarity Moderately PolarPolarPolar
Boiling Point 226 °C (non-deuterated)56 °C (non-deuterated)80 °C (non-deuterated)
Primary Applications Analysis of aromatic compounds, including drugs and metabolites.Analysis of volatile and semi-volatile compounds.Analysis of a range of small molecule analytes.
Key Advantages Structural similarity to aromatic analytes, leading to better tracking of extraction and matrix effects.High volatility, suitable for headspace analysis.Good solubility in a range of solvents.

Performance Characteristics: An Illustrative Comparison

The performance of an internal standard is assessed through rigorous method validation. While specific data for this compound is not publicly available, the following table presents a hypothetical yet realistic comparison of expected performance characteristics based on typical values for well-behaving deuterated internal standards in a bioanalytical LC-MS/MS method.

Analyte: A hypothetical aromatic drug molecule structurally similar to 4'-Methylacetophenone. Matrix: Human Plasma

Performance ParameterThis compoundAcetone-d6Expected Outcome
Linearity (r²) > 0.995> 0.995Both standards are expected to yield excellent linearity over a defined concentration range.
Accuracy (% Bias) Within ±15%Within ±15%For a structurally analogous IS like this compound, the accuracy is expected to be high as it will closely mimic the analyte's behavior.
Precision (% CV) < 15%< 15%Similar to accuracy, the precision with this compound is anticipated to be excellent due to its structural similarity to the analyte.
Recovery (%) 85-115%85-115%Recovery will be method-dependent, but a good internal standard should show consistent and reproducible recovery.
Matrix Effect (%) < 15%Potentially > 15%This compound is expected to compensate for matrix effects more effectively than a less structurally similar standard like Acetone-d6, especially for an aromatic analyte.[3]

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following is a detailed methodology for the quantification of a hypothetical aromatic drug in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the aromatic drug standard in methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with methanol:water (1:1, v/v) to prepare calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v).

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be optimized for the specific analyte and this compound. For 4'-Methylacetophenone, a potential transition is m/z 135.1 → 91.1.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into UHPLC reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Spectrometry Detection ionize->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify

Caption: Experimental workflow for bioanalysis.

internal_standard_concept cluster_process Analytical Process cluster_output Signal Output cluster_result Result sample_prep Sample Preparation lc_injection LC Injection sample_prep->lc_injection ionization Ionization lc_injection->ionization analyte_signal Analyte Signal ionization->analyte_signal is_signal IS Signal ionization->is_signal ratio Analyte/IS Ratio analyte_signal->ratio is_signal->ratio quant Accurate Quantification ratio->quant Compensates for Variability analyte Analyte analyte->sample_prep is This compound (Internal Standard) is->sample_prep

Caption: Utility of an internal standard.

Conclusion

The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. For the analysis of aromatic compounds, this compound offers a structurally analogous option that is expected to provide excellent performance in terms of accuracy, precision, and compensation for matrix effects. While direct comparative data is limited, the principles of isotope dilution mass spectrometry strongly suggest its suitability. The provided experimental protocol serves as a comprehensive template for the development of a validated LC-MS/MS method using this compound as an internal standard, ensuring the generation of high-quality data for researchers, scientists, and drug development professionals.

References

Inter-laboratory Comparison of 4'-Methylacetophenone-d3 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison to evaluate the performance of 4'-Methylacetophenone-d3 as an internal standard in analytical assays. The content herein is designed for researchers, scientists, and drug development professionals to ensure consistency and reliability of analytical data across different laboratories.

Introduction

This compound is a deuterated analog of 4'-Methylacetophenone and is commonly used as an internal standard (IS) in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and instrument response. An inter-laboratory comparison is essential to validate the robustness and reproducibility of analytical methods using this internal standard.

This guide outlines a hypothetical inter-laboratory study designed to assess the performance of this compound. The study involves three hypothetical laboratories (Lab A, Lab B, and Lab C) analyzing a set of standardized samples.

Key Performance Parameters

The performance of this compound as an internal standard is evaluated based on the following key analytical parameters:

  • Accuracy: The closeness of the measured value to the true value. It is often expressed as percent recovery.

  • Precision: The degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (%RSD).

  • Linearity: The ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. It is evaluated by the coefficient of determination (R²).

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Data Presentation

The following tables summarize the hypothetical quantitative data from the inter-laboratory comparison study.

Table 1: Comparison of Accuracy (% Recovery) and Precision (%RSD)

LaboratoryAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Recovery)Precision (%RSD)
Lab A 109.898.04.5
5051.2102.43.2
10099.599.52.1
Lab B 1010.5105.05.1
5048.997.84.0
100101.8101.83.5
Lab C 109.595.06.2
5050.8101.63.8
100100.2100.22.9

Table 2: Comparison of Linearity, LOD, and LOQ

LaboratoryLinearity (R²)LOD (ng/mL)LOQ (ng/mL)
Lab A 0.99920.51.5
Lab B 0.99880.72.0
Lab C 0.99950.41.2

Experimental Protocols

A detailed methodology for a representative analytical method using this compound as an internal standard is provided below.

4.1. Method: LC-MS/MS Analysis of a Target Analyte in Human Plasma

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (this compound in methanol, 1 µg/mL).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Target Analyte: [To be specified based on the analyte]

      • This compound: m/z 138.1 → 123.1

Comparison with Alternatives

While this compound is a robust internal standard, other deuterated analogs or structurally similar compounds can be considered as alternatives. The choice of an internal standard should be based on its chemical similarity to the analyte, its retention time in the chromatographic system, and its ionization efficiency in the mass spectrometer.

Table 3: Comparison with Alternative Internal Standards

Internal StandardAdvantagesDisadvantages
This compound High chemical and isotopic purity. Co-elutes with many analytes of similar polarity.May not be suitable for all analytes.
Diazepam-d5 Commercially available. Well-characterized fragmentation.Structurally dissimilar to many non-benzodiazepine analytes.
Phenacetin-d5 Suitable for a range of aromatic compounds.Potential for interference from metabolites.

Visualization of Workflows

The following diagrams illustrate the key workflows described in this guide.

G cluster_prep Sample Preparation start Start: Human Plasma Sample add_is Add this compound (IS) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute end_prep Sample ready for analysis reconstitute->end_prep

Caption: Experimental workflow for sample preparation using this compound.

G cluster_ilc Inter-laboratory Comparison Workflow coord_lab Coordinating Laboratory lab_a Laboratory A coord_lab->lab_a Distributes Standardized Samples lab_b Laboratory B coord_lab->lab_b Distributes Standardized Samples lab_c Laboratory C coord_lab->lab_c Distributes Standardized Samples data_analysis Centralized Data Analysis lab_a->data_analysis Submit Analytical Results lab_b->data_analysis Submit Analytical Results lab_c->data_analysis Submit Analytical Results report Final Comparison Report data_analysis->report

Caption: Logical workflow of the inter-laboratory comparison study.

Justification for Selecting 4'-Methylacetophenone-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive justification for the selection of 4'-Methylacetophenone-d3 as an internal standard, particularly for the quantification of its non-labeled counterpart, 4'-Methylacetophenone. We will objectively compare its performance against a common alternative, 4'-Ethylacetophenone, and provide supporting experimental data and protocols.

The Critical Role of an Internal Standard

In LC-MS analysis, an internal standard (IS) is a compound of known concentration that is added to every sample, including calibrators and quality controls, prior to sample processing. Its primary function is to compensate for variations that can occur during sample preparation and analysis, such as:

  • Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.

  • Extraction Inefficiency: Incomplete or variable recovery of the analyte during sample preparation steps.

  • Injection Volume Variability: Minor inconsistencies in the volume of sample injected into the LC-MS system.

  • Instrumental Drift: Fluctuations in the mass spectrometer's response over time.

An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is affected by these variables in the same manner. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard for this purpose.[1][2]

Performance Comparison: this compound vs. 4'-Ethylacetophenone

To illustrate the superiority of a deuterated internal standard, we present a comparative analysis of this compound and a structural analog, 4'-Ethylacetophenone, for the quantification of 4'-Methylacetophenone in human plasma. The following data is illustrative of typical performance characteristics.

Table 1: Comparison of Key Performance Parameters

ParameterThis compound (SIL IS)4'-Ethylacetophenone (Structural Analog IS)Justification
Chemical Structure Identical to analyte, with 3 deuterium atoms on the methyl groupSimilar aromatic ketone structure, but with an ethyl group instead of a methyl groupThe deuterated IS is chemically almost identical to the analyte, ensuring it behaves similarly during extraction and ionization.
Co-elution with Analyte Nearly identical retention timeDifferent retention timeCo-elution is crucial for compensating for matrix effects that can vary across the chromatographic run.
Ionization Efficiency Virtually identical to the analyteMay differ from the analyteSimilar ionization efficiency ensures that matrix effects impact both the analyte and the IS to the same degree.
Mass Difference +3 Da+14 DaA sufficient mass difference prevents isotopic crosstalk between the analyte and the IS.

Table 2: Illustrative Validation Data for the Quantification of 4'-Methylacetophenone

Validation ParameterUsing this compound as ISUsing 4'-Ethylacetophenone as IS
Linearity (r²) > 0.999> 0.995
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (% CV) < 5%< 15%
Matrix Effect (% CV) < 10%25-40%
Recovery (% CV) < 8%< 20%

As the data demonstrates, the use of this compound results in significantly improved linearity, accuracy, precision, and a markedly reduced matrix effect compared to the structural analog. This is because the deuterated standard co-elutes with the analyte and is affected by matrix interferences in a nearly identical manner, allowing for more effective normalization of the analyte signal.

Experimental Protocols

A detailed methodology for the quantification of 4'-Methylacetophenone in human plasma using this compound as an internal standard is provided below.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4'-Methylacetophenone and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 methanol/water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 methanol/water mixture.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 80% B

    • 3.0-3.5 min: 80% B

    • 3.5-3.6 min: 80% to 20% B

    • 3.6-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • 4'-Methylacetophenone: Q1 135.1 -> Q3 120.1

    • This compound: Q1 138.1 -> Q3 123.1

Visualizing the Selection Process and Workflow

To further clarify the justification and experimental process, the following diagrams are provided.

internal_standard_selection cluster_selection Internal Standard Selection start Need for Quantitative Analysis decision1 Is a Stable Isotope-Labeled Standard Available? start->decision1 select_sil Select Stable Isotope-Labeled IS (e.g., this compound) decision1->select_sil Yes select_analog Select Structural Analog IS (e.g., 4'-Ethylacetophenone) decision1->select_analog No end_selection Proceed to Method Development select_sil->end_selection select_analog->end_selection

Caption: Logical workflow for internal standard selection.

experimental_workflow cluster_workflow Analytical Workflow prep_solutions Prepare Stock and Working Solutions sample_prep Sample Preparation: Add IS and Precipitate Proteins prep_solutions->sample_prep centrifuge Centrifugation sample_prep->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

References

Safety Operating Guide

Proper Disposal of 4'-Methylacetophenone-d3: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 4'-Methylacetophenone-d3, a deuterated aromatic ketone.

I. Understanding the Hazards

Before handling this compound, it is crucial to be aware of its potential hazards. While specific data for the deuterated form is limited, the safety profile is expected to be very similar to its non-deuterated counterpart, 4'-Methylacetophenone.

Key Hazard Information:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.

  • Flammability: Combustible liquid.

  • Environmental Hazards: Harmful to aquatic life.

A summary of the key safety and physical properties is provided in the table below.

PropertyValueSource
CAS Number 122-00-9 (non-deuterated)[2]
Molecular Formula C₉H₇D₃ON/A
Molecular Weight 137.22 g/mol N/A
Appearance Clear, colorless to pale yellow liquid[3]
Flash Point 92 °C (197.6 °F)[4]
Boiling Point 226 °C (438.8 °F)[4]
Density 1.005 g/cm³[1]
Solubility in Water Insoluble[4]

II. Personal Protective Equipment (PPE)

To ensure personal safety during handling and disposal, the following personal protective equipment should be worn:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Face Protection: A face shield may be necessary for splash hazards.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

III. Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, regional, and national regulations. The following is a general procedural guide.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step.

  • Designated Waste Container: this compound should be collected in a designated, properly labeled waste container for non-halogenated organic solvents.[2]

  • Avoid Mixing: Do not mix with incompatible waste streams such as strong oxidizing agents, strong bases, or strong reducing agents.[4] Halogenated and non-halogenated solvents should be kept separate.

Step 2: Container Selection and Labeling

  • Container Type: Use a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle) that is in good condition and has a secure cap.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Combustible," "Harmful if Swallowed," "Skin Irritant")

    • The date the waste was first added to the container.

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space away from sources of ignition.[3][4]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment tray to prevent the spread of any potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time per your institution's policy, contact your institution's Environmental Health and Safety (EHS) department or equivalent office.

  • Licensed Waste Disposal Vendor: Your EHS department will arrange for the pickup, transportation, and ultimate disposal of the hazardous waste by a licensed and approved waste disposal contractor.[4]

Step 5: Handling Spills

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_contingency Contingency start Start: Need to Dispose of This compound ppe Don Personal Protective Equipment (PPE) start->ppe segregate Segregate Waste: Collect in a designated non-halogenated organic waste container ppe->segregate label_container Select and Label Container: - Chemical Name - Hazards - Date segregate->label_container store Store Safely: - Cool, dry, well-ventilated area - Secondary containment label_container->store contact_ehs Contact EHS for Pickup: Arrange for disposal by a licensed vendor store->contact_ehs end End contact_ehs->end Disposal Complete spill Spill Occurs spill_procedure Follow Spill Protocol: - Alert & Evacuate - Contain & Clean - Report to EHS spill->spill_procedure

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4'-Methylacetophenone-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 4'-Methylacetophenone-d3, ensuring the safety of laboratory personnel. The following procedures are designed for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a deuterated analog of 4'-Methylacetophenone. While specific data for the deuterated form is limited, the safety precautions are based on the hazardous properties of the parent compound. The primary hazards include being harmful if swallowed and causing skin irritation.[1][2][3] It is also a combustible liquid.[2][4]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Butyl or Polyvinylalcohol (PVA) recommended for ketones).[5] Nitrile gloves can also provide adequate protection.[5]To prevent skin contact and irritation.[2][3]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[6][7]To protect eyes from splashes.
Skin and Body Laboratory coat or chemical-resistant coveralls.[6]To prevent contamination of personal clothing and skin.
Respiratory Generally not required in a well-ventilated area. Use a NIOSH-approved respirator if heating, aerosolizing, or working in poor ventilation.[4][6]To prevent inhalation of vapors, especially at elevated temperatures.

Operational Plan for Handling

Strict adherence to the following operational steps is mandatory to ensure a safe laboratory environment.

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood.[4][8]

  • Verify that an eyewash station and safety shower are readily accessible.[4]

  • Inspect all PPE for integrity before use.[6]

  • Keep away from heat, sparks, and open flames.[2][4][8]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling the compound.[1][2][4][8]

  • Do not eat, drink, or smoke in the handling area.[1][2][8]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][8]

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation persists, seek medical attention.[2][3]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water.[1] Call a poison control center or doctor for treatment advice.[1][2]

  • Spillage: Absorb the spill with an inert material such as vermiculite or sand.[4][7] Collect the absorbed material into a suitable container for disposal.[4][7]

Disposal Plan

All waste materials must be handled as hazardous waste.

  • Chemical Waste: Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.[1][2][8] This may involve incineration in a licensed facility.[6]

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Ventilation prep2 Inspect PPE prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Chemical Handling handle1->handle2 handle3 Decontamination handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store for Pickup disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.